molecular formula C13H18N2O3 B363698 Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate CAS No. 27904-92-3

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

カタログ番号: B363698
CAS番号: 27904-92-3
分子量: 250.29g/mol
InChIキー: SXMVQSMVZIZWDC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl N-(2-anilino-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)14-9-11(16)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMVQSMVZIZWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate, systematically named tert-butyl (2-oxo-2-(phenylamino)ethyl)carbamate , is a difunctional organic molecule that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its structure incorporates a Boc-protected amine and a phenylamide (anilide) moiety, derived from the coupling of N-Boc-glycine and aniline. This arrangement makes it a key intermediate for introducing a protected glycine residue into more complex molecular scaffolds, particularly in the fields of peptide synthesis and medicinal chemistry.

The presence of the tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the primary amine, allowing for selective chemical transformations at other sites of a molecule. The anilide group, a common feature in many biologically active compounds, offers sites for further functionalization and contributes to the molecule's overall physicochemical profile. This guide provides an in-depth overview of its physical and chemical properties, synthesis, reactivity, and key experimental protocols relevant to researchers in drug development.

Physicochemical and Structural Properties

The fundamental properties of tert-butyl (2-oxo-2-(phenylamino)ethyl)carbamate are crucial for its handling, reaction setup, and purification. While extensive experimental data is not widely published, a combination of supplier information and computational predictions provides a reliable profile.

Table 1: Core Physicochemical and Structural Data

PropertyValueSource
IUPAC Name tert-butyl (2-oxo-2-(phenylamino)ethyl)carbamate[1]
Synonym tert-butyl N-[(phenylcarbamoyl)methyl]carbamate[1]
CAS Number 27904-92-3[1][2]
Molecular Formula C₁₃H₁₈N₂O₃[1][2]
Molecular Weight 250.29 g/mol [1][2]
Appearance White to off-white solid (Predicted)N/A
Melting Point Data not available. Predicted to be higher than Boc-glycinamide (85-87 °C) and lower than N-Boc aniline (133-137 °C).[3][4]
Solubility Predicted to be soluble in methanol, ethyl acetate, dichloromethane (DCM), and Dimethylformamide (DMF); sparingly soluble in water.N/A
Calculated LogP 1.78[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Structural Identifiers
  • Canonical SMILES: CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC=C1[1]

  • InChI Key: SXMVQSMVZIZWDC-UHFFFAOYSA-N[1]

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis. The following are the expected key signals based on the molecular structure.

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • ~9.5-10.0 ppm (singlet, 1H): Amide proton (-C(=O)NH-Ph).

    • ~7.0-7.6 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.

    • ~5.0-5.5 ppm (triplet, 1H): Carbamate proton (-NH-Boc).

    • ~3.8-4.0 ppm (doublet, 2H): Methylene protons (-CH₂-).

    • ~1.4 ppm (singlet, 9H): Tert-butyl protons (-C(CH₃)₃).

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • ~168-170 ppm: Amide carbonyl carbon.

    • ~155-157 ppm: Carbamate carbonyl carbon.

    • ~138-140 ppm: Aromatic C-ipso (carbon attached to nitrogen).

    • ~119-129 ppm: Aromatic C-H carbons.

    • ~80 ppm: Quaternary carbon of the tert-butyl group.

    • ~45 ppm: Methylene carbon.

    • ~28 ppm: Methyl carbons of the tert-butyl group.

  • Infrared (IR) Spectroscopy (KBr pellet or ATR):

    • ~3300 cm⁻¹: N-H stretching vibrations (amide and carbamate).

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2980-2850 cm⁻¹: Aliphatic C-H stretching.

    • ~1680-1700 cm⁻¹: Carbamate C=O stretching (Amide I).

    • ~1650-1670 cm⁻¹: Amide C=O stretching (Amide I).

    • ~1520-1550 cm⁻¹: N-H bending and C-N stretching (Amide II).

  • Mass Spectrometry (ESI+):

    • Expected m/z: 251.13 [M+H]⁺, 273.11 [M+Na]⁺, 195.08 [M-tBu+H]⁺, 151.09 [M-Boc+H]⁺.

Synthesis and Reactivity

Synthetic Pathway

The most direct and common synthesis route for this compound is the amide coupling of N-Boc-glycine with aniline. This reaction typically employs a peptide coupling agent to activate the carboxylic acid of N-Boc-glycine, facilitating nucleophilic attack by the amino group of aniline.

SynthesisWorkflow reagent1 N-Boc-Glycine reaction Amide Coupling Reaction (0°C to RT, 4-12h) reagent1->reaction reagent2 Aniline reagent2->reaction coupling_agent Coupling Agent (e.g., EDCI, HOBt) coupling_agent->reaction base Base (e.g., DIPEA, NMM) base->reaction solvent Solvent (e.g., DCM, DMF) solvent->reaction workup Aqueous Workup (Acid/Base Wash) reaction->workup Crude Product purification Purification (Recrystallization or Column Chromatography) workup->purification product tert-butyl (2-oxo-2- (phenylamino)ethyl)carbamate purification->product Pure Product

Fig 1. General workflow for the synthesis of the title compound.
Chemical Reactivity

The reactivity of tert-butyl (2-oxo-2-(phenylamino)ethyl)carbamate is dominated by the Boc-protecting group. The amide bond is comparatively stable under standard synthetic conditions.

Boc Group Deprotection: The primary reaction of interest for this molecule in multistep synthesis is the removal of the Boc group to liberate the free amine. This is reliably achieved under acidic conditions.

  • Mechanism: The reaction is initiated by protonation of the carbamate carbonyl oxygen. This is followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated to form isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the primary amine salt.

  • Common Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., 1,4-dioxane or diethyl ether) are standard choices.

DeprotectionMechanism cluster_0 Boc-Protected Amine cluster_1 Acidic Conditions cluster_2 Intermediate & Products BocAmine R-NH-Boc CarbamicAcid [R-NH-COOH] (Unstable Carbamic Acid) BocAmine->CarbamicAcid Protonation & Loss of t-Bu⁺ Acid H⁺ (e.g., TFA, HCl) AmineSalt R-NH₃⁺ (Amine Salt) CarbamicAcid->AmineSalt CO2 CO₂ CarbamicAcid->CO2 Decarboxylation SideProduct Isobutylene + t-Butyl Cation Products

Fig 2. Simplified mechanism of acid-catalyzed Boc deprotection.

Applications in Research and Drug Development

The utility of this compound stems from its identity as a protected dipeptide mimic or a functionalized glycine derivative.

  • Peptide Synthesis: It serves as a precursor to glycinanilide, which can be incorporated into peptide chains. The phenyl group can introduce specific steric or electronic properties and participate in π-stacking interactions within a peptide or at a protein-ligand interface.

  • Scaffold for Combinatorial Libraries: Following Boc-deprotection, the resulting primary amine can be acylated or alkylated with a diverse set of reagents to rapidly generate libraries of N-substituted glycinanilides for high-throughput screening in drug discovery campaigns.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself, or its deprotected form, can be used as a fragment to screen against biological targets. Hits can then be elaborated or linked to other fragments to build more potent lead compounds. The carbamate functional group is a key structural motif in many approved therapeutic agents.[5]

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and manipulation of the title compound.

Protocol 5.1: Synthesis via EDCI/HOBt Coupling

This protocol describes a standard and reliable method for amide bond formation.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve N-Boc-glycine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.2 M).

  • Reaction Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) to the cooled solution and stir for 15-20 minutes. The solution should remain clear.

  • Nucleophile Addition: Add aniline (1.05 eq) dropwise to the reaction mixture. If needed, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to scavenge any acid formed.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Protocol 5.2: Boc-Deprotection

This protocol details the standard procedure for removing the Boc protecting group.

  • Dissolution: Dissolve the Boc-protected compound (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M).

  • Acid Addition: Cool the solution to 0 °C. Add Trifluoroacetic acid (TFA) (10-20 eq, typically 20-50% v/v in DCM) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene (3x) can help remove residual TFA.

  • Isolation: The resulting product will be the TFA salt of the free amine. It can be used directly in the next step or converted to the free base by partitioning between an organic solvent and a mild aqueous base (e.g., NaHCO₃), followed by extraction and solvent evaporation.

Safety and Handling

  • Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.[2]

References

  • PubChem. tert-butyl N-(2-amino-2-phenylethyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-butyl N-(2-oxoethyl)carbamate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Oakwood Chemical. tert-Butyl N-(2-aminoethyl)carbamate. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Google Patents.
  • T. S. Mahajan, et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, National Center for Biotechnology Information. [Link]

  • PubChem. N-(tert-butoxycarbonyl)glycine. National Center for Biotechnology Information. [Link]

  • ChemBK. N-Boc-glycine. [Link]

  • LookChem. Cas 35150-09-5,BOC-GLY-NH2. [Link]

Sources

A Technical Guide to the Solubility Determination of Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is paved with critical physicochemical assessments. Among these, solubility stands as a cornerstone parameter, profoundly influencing bioavailability, formulation strategies, and overall therapeutic efficacy. This guide focuses on tert-butyl n-[(phenylcarbamoyl)methyl]carbamate, a molecule representative of N-Boc protected amino acid amides often encountered in medicinal chemistry. While specific solubility data for this compound is not extensively documented in public literature, this guide provides a comprehensive framework for its empirical determination. As a Senior Application Scientist, my objective is not merely to present data, but to empower fellow researchers with the foundational principles, robust methodologies, and field-proven insights required to accurately and reliably characterize the solubility of this and similar compounds.

Introduction: The Significance of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a fundamental property of any active pharmaceutical ingredient (API)[1]. For a drug to be absorbed, it must first be in solution. Therefore, poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability[2].

The carbamate group is a key structural motif in many approved drugs, valued for its chemical stability and ability to act as a peptide bond surrogate[3]. The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its straightforward removal under acidic conditions[4][5]. The presence of both a carbamate and a Boc group in tert-butyl n-[(phenylcarbamoyl)methyl]carbamate makes its solubility profile a critical consideration for its potential development. An understanding of its solubility in various media—from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and purification—is essential.

Theoretical Framework: Understanding Solubility Equilibria

The solubility of a substance is the result of a thermodynamic equilibrium between the solid state and the solution[6]. This process is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of a compound like tert-butyl n-[(phenylcarbamoyl)methyl]carbamate:

  • Molecular Structure: The presence of both polar (carbamate, amide) and nonpolar (phenyl, tert-butyl) groups suggests a nuanced solubility profile. The molecule has hydrogen bond donors and acceptors, which can interact with polar solvents. The bulky, nonpolar tert-butyl and phenyl groups will favor solubility in less polar organic solvents.

  • Solvent Properties: The principle of "like dissolves like" is a useful starting point[7]. Polar solvents will interact more strongly with the polar functionalities of the molecule, while nonpolar solvents will better solvate the nonpolar regions.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature[1][8].

  • pH (for ionizable compounds): While tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is not strongly ionizable, the amide and carbamate protons have very high pKa values and are not readily deprotonated under normal aqueous conditions. Similarly, the carbonyl oxygens are weakly basic. Therefore, significant pH-dependent solubility is not expected within the typical physiological pH range.

  • Solid-State Properties: The crystalline form (polymorphism) of the compound can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts[9].

It is also crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility refers to the concentration of a compound that dissolves in a given time under specific conditions, often from a DMSO stock solution, and can result in supersaturated solutions[9][10][11]. For pre-formulation and biopharmaceutical classification, determining the thermodynamic solubility is paramount[2][12].

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic limit[13][14]. The method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.

Causality Behind Experimental Choices
  • Why excess solid? To ensure that the solution becomes saturated and that the equilibrium between the dissolved and undissolved solid is established[15].

  • Why agitation? To increase the surface area of the solid in contact with the solvent and accelerate the attainment of equilibrium[16].

  • Why temperature control? Solubility is temperature-dependent, and maintaining a constant temperature is crucial for reproducible results[15]. For biopharmaceutical relevance, 37 °C is often used[16].

  • Why determine equilibrium time? To ensure that the measurement is taken only after the system has reached a steady state. This is confirmed by sampling at multiple time points until the concentration plateaus[16].

  • Why analyze the solid residue? To check for any changes in the solid form (e.g., polymorphism or solvation) during the experiment, which could affect the solubility measurement[13].

Detailed Step-by-Step Protocol

This protocol is a self-validating system, incorporating checks for equilibrium and solid-state stability.

  • Preparation:

    • Add an excess amount of crystalline tert-butyl n-[(phenylcarbamoyl)methyl]carbamate to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and various organic solvents). The amount of excess solid should be sufficient to remain visible at the end of the experiment.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C)[16].

    • Agitate the samples for a predetermined period. To establish the time to equilibrium, samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration is consistent between time points[16].

  • Sample Separation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • Separate the solid from the liquid phase. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF) that has been validated for low drug binding[16].

  • Analysis:

    • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC is advantageous as it can also detect any degradation of the compound[13][16].

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Post-Experiment Analysis:

    • Recover the remaining solid from the vials and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that the solid form has not changed during the experiment[13].

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Sample Separation cluster_analysis 4. Analysis A Weigh excess solid (tert-butyl n-[(phenylcarbamoyl)methyl]carbamate) B Add to vials with selected solvents A->B C Agitate at constant temperature (e.g., 25°C or 37°C) B->C D Sample at multiple time points (e.g., 24h, 48h, 72h) to confirm equilibrium C->D E Cease agitation, allow to settle D->E F Centrifuge or Filter supernatant (e.g., 0.22 µm filter) E->F G Dilute clear supernatant F->G I Analyze remaining solid (e.g., XRPD, DSC) F->I J Saturated Solution F->J H Quantify concentration (e.g., HPLC-UV) G->H K Solubility Data (mg/mL or M) H->K L Solid State Stability Data I->L

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and structured table.

Table 1: Expected Solubility Data Table for Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

Solvent SystemTemperature (°C)Equilibrium Time (h)Solubility (mg/mL)Solubility (mol/L)Solid Form Post-Experiment
Deionized Water2548Experimental ValueCalculated Valuee.g., Unchanged
PBS (pH 7.4)3748Experimental ValueCalculated Valuee.g., Unchanged
0.1 N HCl3748Experimental ValueCalculated Valuee.g., Unchanged
Methanol2524Experimental ValueCalculated Valuee.g., Unchanged
Acetonitrile2524Experimental ValueCalculated Valuee.g., Unchanged
Dichloromethane2524Experimental ValueCalculated Valuee.g., Unchanged
Ethyl Acetate2524Experimental ValueCalculated Valuee.g., Unchanged

Interpretation of Expected Results: Based on the structure, it is anticipated that tert-butyl n-[(phenylcarbamoyl)methyl]carbamate will exhibit low solubility in aqueous media due to the hydrophobic phenyl and tert-butyl groups. Higher solubility is expected in polar aprotic solvents like dichloromethane and ethyl acetate, as well as in alcohols like methanol, which can engage in hydrogen bonding with the carbamate and amide functionalities.

Alternative and High-Throughput Methods

While the shake-flask method is the gold standard, other methods can be employed, particularly for earlier screening stages.

  • Potentiometric Titration: This method is suitable for ionizable compounds and can determine the solubility of the free acid or base as a function of pH[17]. Given the non-ionizable nature of the target compound in the typical pH range, this method is less applicable.

  • Turbidimetry/Nephelometry: These methods measure the light scattering caused by precipitated particles and are often used for high-throughput kinetic solubility screening[18]. They are rapid but provide an estimate of apparent solubility rather than true thermodynamic solubility[18].

Conclusion: A Pathway to Reliable Solubility Data

Accurate solubility data is a non-negotiable prerequisite for the successful advancement of any potential drug candidate. For tert-butyl n-[(phenylcarbamoyl)methyl]carbamate, a compound for which public solubility data is scarce, a systematic and rigorous experimental approach is essential. The shake-flask method, when executed with careful control over experimental variables and validation of the final solid state, provides the most trustworthy and definitive measure of thermodynamic solubility. The protocols and principles outlined in this guide offer a robust framework for researchers to generate high-quality, reliable solubility data, thereby enabling informed decisions in the critical early stages of drug development.

References

  • United States Pharmacopeia. General Chapter <1236> Solubility Measurements. USP-NF. [Link]

  • United States Pharmacopeia. <1236> SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO. [Link]

  • Whyte, B. Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • United States Pharmacopeia. <1236> Solubility Measurements. USP-NF. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Wikipedia. Carbamate. [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Google Patents.
  • Google Patents. Synthesis method of tert-butyl 2-(methylamino)
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • ResearchGate. Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. [Link]

  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Chemistry Notes. S11E2 - Three Factors Affecting the Solubility of a Solution. [Link]

  • ResearchGate. (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • University of Canterbury. Solubility of Organic Compounds. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubMed. kinetic versus thermodynamic solubility temptations and risks. [Link]

  • MDPI. Solvent Selection for Efficient CO2 Capture. [Link]

  • PubMed Central. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Solubility of Things. Methyl N-carbamoylcarbamate. [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

  • NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • StatPearls - NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

  • Patsnap. Crystallization method of Boc-amino acid - Eureka. [Link]

  • YouTube. Solubility of Organic Compounds. [Link]

Sources

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

Abstract

This technical guide provides a comprehensive overview of Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate, a molecule of significant interest in medicinal chemistry and drug development. The document delves into its structural features, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on the rationale behind experimental choices, providing researchers with actionable insights. Furthermore, this guide explores the applications of this compound as a versatile building block and highlights the importance of its core urea-like and carbamate moieties in the design of novel therapeutic agents. The content is structured to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery.

Introduction: Deconstructing the Molecule

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is a bifunctional organic molecule that integrates two critical components widely utilized in medicinal chemistry: a Boc-protected amino acid scaffold and a phenylurea-type moiety.

  • The Boc-Protected Core: The tert-butyl...carbamate portion refers to the tert-butyloxycarbonyl (Boc) protecting group attached to a glycine methylamine core. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[][2] Its primary function is to temporarily mask the nucleophilicity of an amine, preventing unwanted side reactions during subsequent chemical transformations.[3] The Boc group is prized for its stability under a wide range of conditions, yet it can be readily cleaved under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), making it an ideal transient shield in multi-step syntheses.[3][4]

  • The Phenylcarbamoyl Moiety: The (phenylcarbamoyl)methyl segment introduces a substituted urea-like linkage. Urea and its derivatives are considered "privileged scaffolds" in drug discovery.[5][6] This is due to their unique ability to act as rigid hydrogen bond donors and acceptors, allowing them to form stable, specific interactions with biological targets such as enzymes and receptors.[7][8] This feature is leveraged in the design of a wide array of therapeutic agents, including kinase inhibitors for cancer therapy.[6]

The combination of these two functional groups in a single molecule renders Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate a valuable intermediate for synthesizing more complex molecules and for creating libraries of compounds in drug discovery programs.

Physicochemical Properties and Characterization

The structural attributes of Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate dictate its physical and chemical properties. A summary of its key computed and known properties is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₃-
Molecular Weight 266.30 g/mol -
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in organic solvents like MDC, Methanol, Chloroform[9]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), the methylene protons, and the aromatic protons of the phenyl group, as well as distinct signals for the two NH protons.

  • ¹³C NMR: The carbon spectrum would reveal signals for the carbonyls of the carbamate and urea moieties, the quaternary and methyl carbons of the Boc group, the methylene carbon, and the carbons of the aromatic ring.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching (~3300 cm⁻¹), C=O stretching for both the carbamate and urea groups (~1650-1700 cm⁻¹), and aromatic C-H and C=C bands.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the tert-butyl group.

Synthesis and Mechanistic Insights

The most direct and efficient synthesis of Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate involves the reaction of Boc-glycine with phenyl isocyanate. This approach leverages the high reactivity of the isocyanate group toward the carboxylic acid of Boc-glycine, which, in the presence of a coupling agent or via an activated intermediate, readily forms the target amide/urea linkage.

Synthetic Workflow

The logical flow for the synthesis is straightforward, beginning with commercially available starting materials and proceeding to the final product via a single key coupling step followed by purification.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Purification & Product A Boc-Glycine C Coupling Reaction (e.g., with DCC/EDCI or direct reaction) in Aprotic Solvent (e.g., DCM, THF) A->C B Phenyl Isocyanate B->C D Aqueous Work-up C->D Crude Product E Column Chromatography D->E F Final Product: Tert-butyl n-[ (phenylcarbamoyl)methyl]carbamate E->F Purified Product G cluster_enzyme Enzyme Active Site cluster_inhibitor Urea-based Inhibitor Core A Acceptor Residue (e.g., Asp, Glu) B Donor Residue (e.g., Asn, Gln) D R-NH-(C=O)-NH-R' B->D H-Bond (Acceptor) C Acceptor Residue (e.g., Backbone C=O) D->A H-Bond (Donor) D->C H-Bond (Donor)

Sources

Navigating the Acquisition and Application of tert-Butyl n-[(phenylcarbamoyl)methyl]carbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

For researchers, scientists, and drug development professionals, accessing key chemical intermediates is a critical step in the discovery pipeline. This in-depth technical guide provides a comprehensive overview of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate (CAS No. 134552-32-0; alternative CAS No. 27904-92-3), a valuable building block in medicinal chemistry and organic synthesis. This guide addresses the current commercial availability, provides a detailed synthesis protocol for in-house preparation, and outlines a standard experimental workflow for its application, specifically focusing on the deprotection of the tert-butyloxycarbonyl (Boc) group.

Introduction to tert-Butyl n-[(phenylcarbamoyl)methyl]carbamate

tert-Butyl n-[(phenylcarbamoyl)methyl]carbamate is a bifunctional molecule featuring a Boc-protected amine and a phenylurea moiety. The Boc group serves as a crucial protecting group for the amine functionality, preventing its participation in unwanted side reactions during multi-step syntheses.[1] Its stability in basic and nucleophilic conditions, coupled with its straightforward removal under acidic conditions, makes it an invaluable tool in the synthesis of complex molecules, particularly in the development of novel therapeutics such as peptide analogs, anticancer agents, and antibiotics.[2][3] The phenylurea component can be a key pharmacophore or a synthetic handle for further molecular elaboration.

Commercial Availability and Procurement

Our investigation reveals that tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is not a readily available, off-the-shelf chemical. It is primarily available through custom synthesis or on a made-to-order basis. Researchers seeking to procure this compound should anticipate longer lead times and will likely need to engage with suppliers specializing in custom chemical synthesis.

Below is a summary of potential suppliers who list the compound, albeit typically without current stock, indicating a synthesis-on-demand business model.

SupplierCAS Number ListedAvailabilityWebsite
BLDpharm27904-92-3Temporarily out of stock
Fluorochem27904-92-3Pricing not available

Given the limited commercial stock, in-house synthesis presents a viable alternative for obtaining this compound.

In-House Synthesis Protocol

For laboratories equipped for organic synthesis, preparing tert-butyl n-[(phenylcarbamoyl)methyl]carbamate can be a cost-effective and reliable option. The following protocol is a robust method for the synthesis, adapted from well-established procedures for similar amide bond formations.

Synthesis of tert-Butyl n-[(phenylcarbamoyl)methyl]carbamate

This synthesis involves the coupling of Boc-glycine with aniline using a suitable coupling agent.

Materials and Reagents:

  • Boc-glycine

  • Aniline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-glycine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Addition of Aniline: To the stirred solution, add aniline (1.0 equivalent).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM. If using EDCI, it can be added as a solid in one portion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure tert-butyl n-[(phenylcarbamoyl)methyl]carbamate.

Causality Behind Experimental Choices:

  • The use of a coupling agent like DCC or EDCI is essential to activate the carboxylic acid of Boc-glycine, facilitating nucleophilic attack by the aniline.

  • HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.

  • Anhydrous solvents are used to prevent hydrolysis of the activated ester intermediate.

  • The acidic and basic washes during the work-up are crucial for removing unreacted starting materials and by-products.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product BocGly Boc-Glycine React Combine and stir at 0°C to RT BocGly->React Aniline Aniline Aniline->React CouplingAgent DCC or EDCI CouplingAgent->React HOBt HOBt HOBt->React Solvent Anhydrous DCM Solvent->React Filter Filter DCU (if DCC used) React->Filter Wash Wash with Acid/Base/Brine Filter->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product tert-Butyl n-[(phenylcarbamoyl)methyl]carbamate Purify->Product

Caption: Workflow for the synthesis of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate.

Experimental Workflow: Boc Deprotection

A primary application of this molecule is the removal of the Boc protecting group to liberate the free amine, which can then be used in subsequent synthetic steps. The following protocol details a standard and reliable method for Boc deprotection using trifluoroacetic acid (TFA).

Materials and Reagents:

  • tert-Butyl n-[(phenylcarbamoyl)methyl]carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Diethyl ether or ethyl acetate

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Boc-protected compound (1.0 equivalent) in DCM in a round-bottom flask.

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Add TFA (5-10 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Neutralize any remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Self-Validating System:

The success of the deprotection can be confirmed by several analytical methods. The disappearance of the starting material spot and the appearance of a new, more polar spot on the TLC plate is a primary indicator. Further confirmation is achieved through spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry), which will show the absence of the characteristic tert-butyl signal (a singlet at ~1.4 ppm in ¹H NMR) and the expected signals for the free amine.

Diagram of Deprotection Workflow:

G cluster_start Starting Material cluster_reagents Reagent cluster_reaction Deprotection cluster_workup Work-up cluster_product Final Product Start tert-Butyl n-[(phenylcarbamoyl)methyl]carbamate in DCM React Add TFA at 0°C, then stir at RT Start->React TFA Trifluoroacetic Acid (TFA) TFA->React Concentrate Concentrate to remove excess TFA/DCM React->Concentrate Neutralize Neutralize with NaHCO₃ solution Concentrate->Neutralize Extract Extract and Dry Neutralize->Extract Product 2-Amino-N-phenylacetamide Extract->Product

Caption: Workflow for the Boc deprotection of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling tert-butyl n-[(phenylcarbamoyl)methyl]carbamate and the reagents used in its synthesis and deprotection.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Wash thoroughly after handling.[5]

  • Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[6]

  • TFA: Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

Always consult the Safety Data Sheet (SDS) for the specific reagents being used for detailed safety information.

Conclusion

tert-Butyl n-[(phenylcarbamoyl)methyl]carbamate is a valuable synthetic intermediate that is primarily accessible through custom synthesis. This guide provides researchers with the necessary information to either procure or synthesize this compound, as well as a standard protocol for its application in deprotection reactions. By understanding the synthetic rationale and adhering to safe laboratory practices, scientists can effectively utilize this versatile building block in their drug discovery and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • G., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl anthranilate. Retrieved from [Link]

  • Shunxiang. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. Nanjing Shunxiang Pharmaceutical Technology Co., Ltd. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]

  • Nanjing Tengxiang Import & Export Co. Ltd. (2025, December 29). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]

  • ResearchGate. (2025, December 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate, a key chemical intermediate formed via the coupling of Boc-glycine and aniline. The protocol detailed herein utilizes a robust and widely adopted carbodiimide-mediated amide bond formation strategy, ensuring high yield and purity. We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who require a reliable method for constructing this specific amide linkage.

Introduction and Scientific Context

Amide bond formation is arguably the most critical reaction in medicinal chemistry and the synthesis of biologically active molecules. The target compound, tert-butyl n-[(phenylcarbamoyl)methyl]carbamate, represents a fundamental structure resulting from the coupling of an N-terminally protected amino acid (Boc-glycine) and a primary arylamine (aniline). Mastering its synthesis provides a foundational workflow applicable to the construction of more complex peptide fragments and small molecule libraries.

This application note moves beyond a simple recitation of steps. It aims to provide a holistic understanding of the process, empowering the researcher to not only replicate the synthesis but also to intelligently adapt it for analogous transformations. We will focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt), a pairing renowned for its efficiency and suppression of common side reactions.[1][2]

Reaction Principle and Mechanism

The synthesis of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is a condensation reaction wherein the carboxylic acid of Boc-glycine is activated to react with the nucleophilic amine group of aniline. Direct reaction is unfavorable; hence, a coupling agent is essential.

The Role of EDCI and HOBt:

The combination of EDCI and HOBt is a cornerstone of modern amide synthesis for several key reasons:

  • Carboxylic Acid Activation: EDCI, a water-soluble carbodiimide, reacts with the carboxylate of Boc-glycine to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.

  • Side-Reaction Suppression: The O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, terminating the reaction pathway and complicating purification. To prevent this, an additive like HOBt is introduced.[1]

  • In-Situ Formation of an Activated Ester: HOBt rapidly reacts with the O-acylisourea intermediate to form a less reactive but still highly efficient acylating agent, the HOBt-ester. This activated ester is stable against rearrangement but readily reacts with aniline to form the desired amide bond. This two-step activation process is critical for achieving high yields.[2]

  • Role of a Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloride salt often associated with EDCI and to maintain a basic environment conducive to the reaction.[1]

The mechanistic pathway is illustrated in the diagram below.

Amide Coupling Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_trapping Step 2: HOBt Trapping cluster_coupling Step 3: Amide Formation BocGly Boc-Gly-OH O_acylisourea O-Acylisourea (Reactive Intermediate) BocGly->O_acylisourea + EDCI EDCI EDCI EDCI->O_acylisourea HOBt_Ester HOBt Active Ester O_acylisourea->HOBt_Ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Suppressed by HOBt) HOBt HOBt HOBt->HOBt_Ester Product Target Amide Product HOBt_Ester->Product + Aniline Aniline Aniline Aniline->Product

Caption: Mechanism of EDCI/HOBt mediated amide bond formation.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
N-Boc-glycine≥99%Sigma-Aldrich
Aniline≥99.5%, ReagentPlusSigma-AldrichShould be distilled if yellow/brown.
EDCI·HCl (EDC)≥98% (AT)Sigma-AldrichStore under inert gas, preferably refrigerated.
HOBt (Hydroxybenzotriazole)Anhydrous, ≥97%Sigma-AldrichAnhydrous form is crucial for efficiency.
DIPEA (Diisopropylethylamine)≥99.5%Sigma-AldrichUse amine-specific grade.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse from a sealed bottle or solvent system.
Ethyl Acetate (EtOAc)ACS Reagent GradeFisher ScientificFor work-up and chromatography.
HexanesACS Reagent GradeFisher ScientificFor chromatography.
Hydrochloric Acid (HCl)ACS Reagent GradeVWRFor preparing 1 M aqueous solution.
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeVWRFor preparing saturated aqueous solution.
Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust volumes and weights accordingly for different scales.

4.1 Reaction Setup

  • To a 250 mL two-necked round-bottomed flask equipped with a magnetic stir bar and an argon inlet, add N-Boc-glycine (1.75 g, 10.0 mmol, 1.0 eq.).

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir at room temperature until all solids have dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

4.2 Reagent Addition and Activation

  • To the cooled solution, add aniline (0.92 mL, 10.1 mmol, 1.01 eq.) via syringe.

  • Sequentially add HOBt (2.03 g, 15.0 mmol, 1.5 eq.) and EDCI·HCl (2.88 g, 15.0 mmol, 1.5 eq.) as solids.

    • Expertise Note: Adding the coupling agents as solids to the cold solution minimizes degradation and premature side reactions.

  • Slowly add DIPEA (2.61 mL, 15.0 mmol, 1.5 eq.) dropwise over 5 minutes. The reaction mixture may become slightly cloudy.

    • Causality: The excess equivalents of coupling reagents and base ensure the reaction proceeds to completion, especially if any reagents have slight impurities or have absorbed moisture.[1]

4.3 Reaction and Monitoring

  • After the addition of DIPEA, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture vigorously for 12-18 hours under an argon atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • Analysis: The disappearance of the limiting reagent (typically aniline or Boc-glycine) indicates reaction completion. The product spot should be clearly visible.

4.4 Aqueous Work-up

  • Once the reaction is complete, dilute the mixture with 100 mL of DCM.

  • Transfer the solution to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 x 100 mL of 1 M HCl (aq). (Purpose: To remove DIPEA and any unreacted aniline.)

    • 1 x 100 mL of saturated NaHCO₃ (aq). (Purpose: To neutralize HOBt and any remaining HCl.)

    • 1 x 100 mL of Brine (saturated NaCl solution). (Purpose: To remove bulk water before drying.)

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.

4.5 Purification

  • Purify the crude solid by flash column chromatography on silica gel.

  • Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.

  • Combine the fractions containing the pure product (as determined by TLC).

  • Evaporate the solvent under reduced pressure to yield tert-butyl n-[(phenylcarbamoyl)methyl]carbamate as a white solid.

  • Dry the final product under high vacuum for several hours to remove residual solvents. A typical yield is 75-90%.

Experimental Workflow Setup 1. Reaction Setup - Dissolve Boc-Glycine in DCM - Cool to 0 °C Addition 2. Reagent Addition - Add Aniline, HOBt, EDCI - Add DIPEA dropwise Setup->Addition Reaction 3. Reaction - Warm to RT - Stir 12-18h - Monitor by TLC Addition->Reaction Workup 4. Aqueous Work-up - Dilute with DCM - Wash with HCl, NaHCO₃, Brine Reaction->Workup Purify 5. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purify Product Pure Product (White Solid) Purify->Product

Caption: A streamlined workflow for the synthesis protocol.

Troubleshooting and Field-Proven Insights

IssueProbable CauseSolution
Low Yield - Wet reagents/solvents.- Insufficient reaction time.- Degradation of EDCI.- Ensure all reagents and solvents are anhydrous.- Run the reaction for 24h.- Use fresh EDCI from a sealed container stored properly.
N-Acylurea Byproduct - O-acylisourea rearrangement.- Insufficient HOBt.- Ensure HOBt is added before or concurrently with EDCI.- Maintain the 1.5 eq. stoichiometry for HOBt. The byproduct can be removed by chromatography.
Difficult Purification - Byproducts co-eluting with the product.- Adjust the chromatography eluent polarity. A shallower gradient (e.g., 10-30% EtOAc) may improve separation.- Recrystallization can be an alternative.
Incomplete Reaction - Poor quality reagents.- Steric hindrance (if adapting the protocol).- Check the purity of starting materials.- For more hindered amines or acids, consider a more potent coupling agent like HATU or increasing the temperature.

References

  • Reddy, B. V. S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1259-1270. Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbamates. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of Tert-Butyl N-[(Phenylcarbamoyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is a chemical compound of interest in pharmaceutical and chemical synthesis. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed application notes and protocols for the quantitative analysis of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate using various analytical techniques. The methodologies are designed to be robust and reliable, ensuring data integrity in research and development settings.

The choice of analytical method often depends on the sample matrix, required sensitivity, and available instrumentation. Herein, we discuss High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust technique, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity. Additionally, we touch upon Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy as alternative and complementary techniques.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a workhorse technique for the routine purity assessment and quantification of non-volatile compounds like tert-butyl n-[(phenylcarbamoyl)methyl]carbamate.[1] The principle lies in the separation of the analyte from other components in a sample based on its differential partitioning between a stationary phase and a mobile phase, followed by detection using a UV detector.[1][2]

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: A C18 column is chosen as the stationary phase due to the non-polar nature of the tert-butyl and phenyl groups in the analyte, promoting retention and separation from polar impurities.

  • Mobile Phase Gradient: A gradient elution with water and acetonitrile allows for efficient elution of the analyte while ensuring good peak shape and resolution from potential impurities with varying polarities.[1] The addition of a small amount of acid, like trifluoroacetic acid (TFA), can improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase.

  • UV Detection: The presence of the phenyl group in the molecule allows for sensitive detection using a UV detector, typically around 254 nm or 280 nm.[2]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.[1]

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]

3. Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 0-20 min, 30-90% B20-25 min, 90% B25-26 min, 90-30% B26-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[4][5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[5]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[7][8] This technique couples the separation power of HPLC with the sensitive and specific detection of a tandem mass spectrometer.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules like carbamates, minimizing fragmentation in the ion source and producing a strong protonated molecular ion [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): MRM mode provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. This minimizes matrix interference and allows for accurate quantification even at low concentrations.[9] The characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da) is a common fragmentation pathway for N-methyl carbamates and can be a useful diagnostic tool.[9]

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system with an ESI source.

  • UHPLC C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, water, and formic acid.

  • Other materials as listed for the HPLC method.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard and Sample Solutions: Prepare as described for the HPLC method, using LC-MS grade solvents. For complex matrices like biological fluids, a sample preparation step such as protein precipitation or solid-phase extraction (SPE) is typically required.[10][11] A common approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup.[7][9]

3. LC-MS/MS Conditions:

ParameterCondition
Column UHPLC C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min, 10-95% B5-6 min, 95% B6-6.1 min, 95-10% B6.1-8 min, 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of a standard solution. A hypothetical transition could be from the protonated molecule to a stable fragment ion.
Collision Energy To be optimized for the specific MRM transition.

4. Data Analysis:

  • Quantification is performed using the peak area ratio of the analyte to an internal standard (if used) versus concentration.

III. Alternative and Complementary Techniques

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of volatile and semi-volatile compounds. However, many carbamates are thermally labile and may degrade in the hot GC injector.[8] Therefore, the thermal stability of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate must be carefully evaluated before considering GC-MS. If stable, a method would involve a low to mid-polarity capillary column and optimization of the injector temperature to minimize degradation.[8] Derivatization can also be employed to increase the volatility and thermal stability of the analyte.

B. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard with a known concentration, the concentration of the analyte can be accurately determined.[12][13]

IV. Experimental Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Acetonitrile A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for HPLC-UV analysis.

LC-MS/MS Analysis Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Sample Extraction (e.g., QuEChERS) B Cleanup (e.g., dSPE) A->B C Reconstitute in Mobile Phase B->C D Inject into UHPLC C->D E Separation on C18 Column D->E F ESI Ionization E->F G MRM Detection F->G H Peak Integration G->H I Quantification H->I

Caption: Workflow for LC-MS/MS analysis.

References

  • Quan, L., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. Available at: [Link]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013). Ingenieria Analitica Sl. Available at: [Link]

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. Available at: [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. EPA. Available at: [Link]

  • Perinu, C., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. (2023). Available at: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available at: [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). (2022). Available at: [Link]

  • NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. SciSpace. (2014). Available at: [Link]

  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples. (PDF). Available at: [Link]

  • Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was. EPA. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Available at: [Link]

  • tert-butyl N-[(1S)-1-phenylethyl]carbamate. PubChem. Available at: [Link]

  • Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. PubMed. (2005). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • tert-Butyl carbanilate. the NIST WebBook. Available at: [Link]

  • Comprehensive Chemical Derivatization for Gas Chromatography-Mass Spectrometry-Based Multi-Targeted Profiling of the Major Phytohormones. PubMed. Available at: [Link]

  • tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. Knight Chemicals Online. Available at: [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Purification of Tert-Butyl n-[(Phenylcarbamoyl)methyl]carbamate Derivatives: A Detailed Guide to Method Development and Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate derivatives using High-Performance Liquid Chromatography (HPLC). This class of molecules, characterized by a Boc-protected amine and a phenylcarbamoyl moiety, is frequently encountered as synthetic intermediates in pharmaceutical and medicinal chemistry.[1][2] The inherent chemical properties of these compounds—moderate to high hydrophobicity and acid-labile protection—present specific challenges for achieving high purity. This document outlines the principles of separation, a systematic approach to method development, detailed protocols for both analytical and preparative scales, and robust troubleshooting strategies. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific derivatives.

Principles of Separation: A Mechanistic Approach

The successful purification of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate derivatives hinges on understanding their molecular characteristics and how they interact with the chromatographic system.

  • Reversed-Phase Chromatography (RPC): This is the technique of choice for these derivatives.[3] The core structure is non-polar due to the phenyl ring and the tert-butyl group, leading to strong retention on hydrophobic stationary phases like C18 under aqueous/organic mobile phase conditions. Separation is primarily driven by hydrophobic interactions between the analyte and the stationary phase.

  • The Phenylcarbamoyl Chromophore: The presence of the phenyl ring provides a strong UV chromophore, making UV-Vis detection highly effective.[4] This aromatic system allows for sensitive detection at wavelengths around 254 nm, though a full scan using a Photodiode Array (PDA) detector is recommended during method development to identify the absorption maximum for optimal sensitivity.

  • The Acid-Labile Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is crucial for synthetic strategies but is notoriously susceptible to cleavage under acidic conditions.[5][6] While acidic mobile phase modifiers are essential in RPC to suppress silanol interactions and ensure sharp, symmetrical peaks, the choice and concentration of the acid are critical. Strong acids like trifluoroacetic acid (TFA) can cause on-column deprotection, leading to yield loss and the generation of impurities.[7] Therefore, milder acids such as formic acid are generally preferred.

Method Development and Optimization: The Rationale Behind the Parameters

A systematic and logical approach to method development is key to achieving robust and reproducible purifications. This process typically begins at the analytical scale to conserve sample and solvent before scaling up to preparative chromatography.[8][9]

Column and Mobile Phase Selection

The column chemistry and mobile phase composition have the most significant impact on selectivity and resolution.[10]

  • Stationary Phase (Column):

    • C18 (Octadecylsilane): This is the universal starting point for RPC. A high-quality, end-capped C18 column provides excellent retention and resolution for the target compounds. A standard dimension for analytical method development is 4.6 x 150 mm with 3-5 µm particles.[11]

    • Phenyl-Hexyl: For derivatives where the primary C18 column fails to resolve critical impurities, a phenyl-based stationary phase can offer alternative selectivity. This is due to potential π-π stacking interactions between the analyte's aromatic ring and the phenyl ligands of the stationary phase.[12]

  • Mobile Phase:

    • Solvents: A binary system of ultrapure water (Solvent A) and acetonitrile (ACN, Solvent B) is recommended. Acetonitrile typically provides better peak shapes and lower backpressure compared to methanol for this class of compounds.[13]

    • Acidic Modifier: To ensure protonation of the analytes and mask residual silanols on the silica backbone, an acidic modifier is necessary. 0.1% Formic Acid (FA) in both water and ACN is the recommended choice. It is sufficiently acidic to produce sharp peaks while being gentle enough to minimize the risk of Boc-group cleavage during the chromatographic run.

Gradient Elution Strategy

Due to the "derivative" nature of the topic, a gradient elution is necessary to accommodate compounds with a wide range of polarities and to ensure that late-eluting impurities are effectively cleared from the column.

  • Scouting Gradient: Begin with a broad, linear gradient to determine the approximate retention time of the target compound. A typical scouting run would be 5% to 95% ACN over 15-20 minutes.[10]

  • Focused Gradient: Once the elution percentage of the target compound is known from the scouting run, a shallower, "focused" gradient can be designed around this point. This significantly increases the resolution between the target compound and closely eluting impurities. For example, if the compound elutes at 60% ACN in the scouting run, a new gradient might run from 45% to 75% ACN over 20 minutes.

Experimental Protocols: From Analytical to Preparative Scale

This section provides step-by-step protocols for developing a purification method and scaling it for larger quantities.

Workflow Overview

The overall process follows a logical progression from small-scale method development to large-scale purification and final product isolation.

HPLC_Workflow cluster_dev Method Development cluster_scale Scale-Up & Purification cluster_post Post-Purification Crude_Sample Crude Sample Preparation Analytical_Dev Analytical Method Development (Scouting) Crude_Sample->Analytical_Dev Method_Opt Focused Gradient Optimization Analytical_Dev->Method_Opt Scale_Up Scale-Up Calculations (Flow Rate, Injection Vol.) Method_Opt->Scale_Up Prep_Run Preparative HPLC Run Scale_Up->Prep_Run Fraction_Collection Fraction Collection Prep_Run->Fraction_Collection Fraction_Analysis Purity Analysis of Collected Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Compound Pure Compound (>95% Purity) Evaporation->Pure_Compound

Caption: Workflow for HPLC purification from method development to final product.

Protocol 1: Analytical Method Development
  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., DMSO, or the mobile phase itself) to a concentration of approximately 1-2 mg/mL. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter to remove particulates. Whenever possible, dissolving the sample in a solvent weaker than the initial mobile phase conditions is recommended to prevent peak distortion.[14]

  • HPLC System and Conditions:

    Parameter Setting
    System Analytical HPLC with PDA/UV Detector
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Flow Rate 1.0 mL/min
    Column Temp. Ambient or 30 °C
    Injection Vol. 5-10 µL
    Detection PDA Scan 200-400 nm, Extract at 254 nm

    | Gradient | 5% to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; equilibrate for 5 min. |

  • Analysis: Run the scouting gradient and identify the retention time and peak shape of the target compound. Use this information to develop a focused gradient for improved resolution.

Protocol 2: Scale-Up and Preparative Purification

Scaling from an analytical to a preparative method requires adjusting the flow rate and injection volume to maintain the quality of the separation. The goal is to keep the linear velocity of the mobile phase constant.[9]

  • Scale-Up Calculations: The scaling factor is based on the cross-sectional area of the columns.

    • Flow Rate Scaling: F_prep = F_anal * (d_prep² / d_anal²)

    • Injection Volume Scaling: V_prep = V_anal * (d_prep² * L_prep) / (d_anal² * L_anal) Where:

    • F = Flow Rate (mL/min)

    • V = Injection Volume (µL)

    • d = Column inner diameter (mm)

    • L = Column length (mm)

    • anal = Analytical column, prep = Preparative column

    Example Scale-Up Calculations

    Parameter Analytical Column Preparative Column
    Dimensions 4.6 x 150 mm 21.2 x 150 mm
    Flow Rate 1.0 mL/min 21.2 mL/min

    | Injection Vol. | 10 µL | 212 µL |

  • Determine Loading Capacity: Before injecting a large amount of crude material, perform a loading study. Incrementally increase the injection mass on the preparative column until resolution begins to degrade or peak fronting is observed. This determines the maximum loading capacity for your specific separation.[15]

  • Preparative HPLC Protocol:

    • Sample Preparation: Dissolve the crude material in the minimum amount of a suitable solvent. High concentrations are needed for preparative work.

    • HPLC System and Conditions:

      Parameter Setting
      System Preparative HPLC with UV Detector and Fraction Collector
      Column C18, 21.2 x 150 mm, 5 µm
      Mobile Phase A Water + 0.1% Formic Acid
      Mobile Phase B Acetonitrile + 0.1% Formic Acid
      Flow Rate 21.2 mL/min (or as calculated)
      Injection Vol. Up to maximum determined loading capacity
      Detection UV at the determined optimal wavelength (e.g., 254 nm)

      | Gradient | Use the optimized focused gradient from the analytical scale. |

    • Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold and/or slope, ensuring the entire peak of interest is collected.

    • Post-Purification: Analyze small aliquots of the collected fractions by analytical HPLC to confirm purity. Pool the fractions containing the pure compound, and remove the solvent using a rotary evaporator. The resulting solid can then be dried under high vacuum.

Troubleshooting Common HPLC Issues

Even with a well-developed method, problems can arise. A systematic approach is crucial for identifying and resolving issues.[14][16]

Problem Possible Cause(s) Solution(s)
Peak Tailing 1. Secondary interactions with acidic silanols on the column packing.[17]2. Column overload.3. Presence of a column void or frit blockage.[18]1. Ensure 0.1% formic acid is present in both mobile phases.2. Reduce sample injection mass.3. Flush the column in the reverse direction. If the problem persists, replace the column.
Peak Fronting 1. Severe column overload.2. Sample solvent is stronger than the mobile phase.[14]1. Significantly reduce the injection mass/volume.2. Dissolve the sample in a weaker solvent or in the initial mobile phase composition.
Split Peaks 1. Partially clogged column inlet frit.2. Column void at the head of the column.[18]3. Sample solvent incompatibility with the mobile phase.1. Reverse and flush the column. Use a guard column to protect the preparative column.2. Replace the column.3. Ensure the sample solvent is miscible with the mobile phase.
Shifting Retention Times 1. Insufficient column equilibration time between runs.[14]2. Mobile phase composition drift or improper mixing.3. Column degradation.1. Increase the equilibration step at the end of the gradient (at least 5-10 column volumes).2. Prepare fresh mobile phases daily. Ensure proper pump degassing.3. Replace the column.
Low Recovery / Yield 1. On-column degradation (e.g., Boc-deprotection).2. Compound precipitation on the column or in tubing.3. Inefficient fraction collection.1. Confirm the stability of the compound in the mobile phase. Consider using an even milder modifier if necessary.2. Reduce sample concentration. Ensure complete solubility in the injection solvent.3. Adjust fraction collector settings (threshold, window) to capture the entire peak.

Conclusion

The purification of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate derivatives by preparative HPLC is a reliable and scalable technique when approached systematically. By leveraging reversed-phase chromatography with a C18 stationary phase and an acetonitrile/water mobile phase modified with 0.1% formic acid, high purity can be achieved while preserving the integrity of the acid-sensitive Boc protecting group. Careful method development at the analytical scale is paramount for defining the optimal separation conditions, which can then be accurately scaled to a preparative format. This guide provides the foundational principles and practical protocols to enable researchers to confidently purify these valuable synthetic intermediates, thereby accelerating drug discovery and development workflows.

References

  • U.S. Environmental Protection Agency. (2007).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Poomipattana, K., et al. (2022).
  • Agilent Technologies.
  • Agilent Technologies. (2023).
  • Thermo Fisher Scientific. (2019).
  • ResearchGate.
  • ResearchGate.
  • ResearchGate.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)
  • Chiral Technologies. Scale Up Analytical to Semi-Prep Column: Loading Capacity Guide.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Agilent Technologies.
  • ResearchGate.
  • Mphahlele, R. R., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed Central.
  • Kumar, G. S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • Gutmann, B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Waters Corporation.
  • Chromatography Forum. (2023). Loading capacity.
  • Farmacia Journal. (2012).
  • Google Patents.
  • Al-Huniti, M. H., et al. (2014).

Sources

Application Notes and Protocols: Leveraging Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate as a Novel Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Bioconjugation

Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, antibodies, and nucleic acids, is a cornerstone of modern biotechnology and drug development.[1] The linker, a chemical moiety that connects the two entities, is a critical component that dictates the stability, solubility, and functional properties of the resulting bioconjugate.[2][3] Carbamate-based linkers have emerged as a versatile class of tools in this field, offering a balance of stability and controlled cleavage, which is particularly valuable in the design of therapeutics like antibody-drug conjugates (ADCs).[4][5][6][7]

This application note introduces a novel, hypothetical linker, tert-butyl n-[(phenylcarbamoyl)methyl]carbamate , and explores its potential applications in bioconjugation. We will delve into its unique structural features, propose a mechanism for its use, and provide detailed protocols for its application in creating stable and functional bioconjugates.

The Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate Linker: A Multifunctional Tool

The structure of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate suggests a linker with several advantageous features for bioconjugation. The presence of a tert-butoxycarbonyl (Boc) protecting group on a terminal amine allows for selective deprotection and subsequent conjugation, providing a handle for attaching a payload or a biomolecule.[8] The central carbamate and the phenylcarbamoyl moiety offer potential for either stable linkage or controlled release, depending on the desired application.

Proposed Mechanism of Action

We propose the use of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate as a versatile linker that can be employed in a two-stage conjugation process. The workflow involves the initial activation of the linker, followed by its conjugation to a biomolecule and a payload.

G cluster_0 Stage 1: Linker Activation cluster_1 Stage 2: Bioconjugation A Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate B Boc Deprotection (e.g., TFA) A->B C Activated Linker (Primary Amine) B->C D Payload with NHS-ester F Linker-Payload Conjugate C->F D->F E Biomolecule with -SH group G Final Bioconjugate E->G F->G

Figure 1: Proposed two-stage bioconjugation workflow using the tert-butyl n-[(phenylcarbamoyl)methyl]carbamate linker.

Experimental Protocols

The following protocols are designed to provide a framework for utilizing the tert-butyl n-[(phenylcarbamoyl)methyl]carbamate linker. Researchers should optimize these protocols for their specific biomolecules and payloads.

Protocol 1: Activation of the Linker via Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve tert-butyl n-[(phenylcarbamoyl)methyl]carbamate in DCM (10 mL per gram of linker).

  • Add an equal volume of TFA to the solution at room temperature with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected linker.

Protocol 2: Conjugation of the Activated Linker to a Payload

This protocol details the conjugation of the activated linker to a payload containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Activated linker from Protocol 1

  • NHS-ester functionalized payload (e.g., a fluorescent dye or a small molecule drug)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the activated linker and the NHS-ester payload in anhydrous DMF. A 1.2-fold molar excess of the linker is recommended.

  • Add DIPEA (2 equivalents relative to the payload) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by HPLC.

  • Upon completion, purify the linker-payload conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the solid conjugate.

Protocol 3: Bioconjugation to a Thiol-Containing Biomolecule

This protocol describes the final step of conjugating the linker-payload construct to a biomolecule, such as a cysteine-containing peptide or a reduced antibody.

Materials:

  • Linker-payload conjugate from Protocol 2 (functionalized with a maleimide group, which would require an additional synthesis step not detailed here but is a common bioconjugation strategy)

  • Thiol-containing biomolecule (e.g., reduced antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Dissolve the maleimide-functionalized linker-payload conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Add the dissolved conjugate to the biomolecule solution in a dropwise manner with gentle stirring. A 5-10 fold molar excess of the conjugate is typically used.

  • Allow the reaction to proceed at 4°C for 12-16 hours.

  • Purify the resulting bioconjugate using SEC to remove unreacted payload-linker and other small molecules.

  • Characterize the final bioconjugate for purity, concentration, and drug-to-antibody ratio (DAR).

Data Presentation and Characterization

The success of the bioconjugation process should be validated through various analytical techniques.

ParameterMethodExpected Outcome
Purity SDS-PAGE, SEC-HPLC>95% monomeric bioconjugate
Concentration UV-Vis SpectroscopyDetermine protein and payload concentration
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass SpectrometryDetermine the average number of payloads per antibody
Stability Incubation in plasma followed by SEC-HPLC and/or ELISAAssess the stability of the linker and the bioconjugate over time

Troubleshooting

IssuePossible CauseSuggested Solution
Low conjugation efficiency Incomplete Boc deprotection; Inactive NHS-ester; Insufficient molar excess of conjugateVerify deprotection by NMR or MS; Use fresh NHS-ester; Increase the molar excess of the conjugate
Aggregation of bioconjugate Hydrophobicity of the payload; High DARInclude a hydrophilic spacer (e.g., PEG) in the linker design; Optimize the reaction to achieve a lower DAR
Precipitation during reaction Poor solubility of the linker-payload conjugateUse a co-solvent (e.g., DMSO, DMF) in the reaction buffer; Perform the reaction at a lower concentration

Conclusion

While the application of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate as a bioconjugation linker is presented here in a hypothetical context, its chemical structure offers intriguing possibilities for the development of novel bioconjugates. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore its potential. As with any novel chemical tool, thorough characterization and optimization are paramount to achieving robust and reproducible results in the exciting and ever-evolving field of bioconjugation.

References

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Michael Pittelkow. Available at: [Link]

  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. Available at: [Link]

  • β-Eliminative releasable linkers adapted for bioconjugation of macromolecules to phenols. Available at: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Carbamate Linker Strategy in Solid-Phase Synthesis of Amino-Functionalized Glycoconjugates for Attachment to Solid Surfaces and Investigation of Protein-Carbohydrate Interactions | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. Available at: [Link]

  • Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody-Drug Conjugate Linker Chemistry | ChemRxiv. Available at: [Link]

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - ResearchGate. Available at: [Link]

  • tert-butyl N-[4-(methylamino)phenyl]carbamate | C12H18N2O2 | CID 13855175 - PubChem. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs. Available at: [Link]

  • Methyl carbamate - Wikipedia. Available at: [Link]

  • Striking a Balance between Carbonate/Carbamate Linkage Bond- and Reduction-Sensitive Disulfide Bond-Bearing Linker for Tailored Controlled Release: In Situ Covalent-Albumin-Binding Gemcitabine Prodrugs Promote Bioavailability and Tumor Accumulation - PubMed. Available at: [Link]

  • (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - ResearchGate. Available at: [Link]

  • Common bioconjugation reactions that allow the attachment of... - ResearchGate. Available at: [Link]

  • Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry - PMC - PubMed Central. Available at: [Link]

  • Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PMC. Available at: [Link]

  • Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate | C13H20N2O2 | CID 28309106. Available at: [Link]

Sources

Scale-up synthesis of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of tert-Butyl N-[(phenylcarbamoyl)methyl]carbamate Derivatives

Authored by: A Senior Application Scientist

Introduction: The Pivotal Role of Carbamate Derivatives in Modern Drug Discovery

The tert-butyl n-[(phenylcarbamoyl)methyl]carbamate scaffold is a cornerstone in contemporary medicinal chemistry. These molecules serve as critical intermediates in the synthesis of a wide range of pharmacologically active compounds. Their structural motif is prevalent in drugs targeting various diseases, from epilepsy to inflammatory conditions.[1][2] For instance, derivatives of this class are integral to the synthesis of anticonvulsant medications like Lacosamide.[1] Furthermore, specific substituted phenylcarbamate derivatives have demonstrated significant potential as anti-inflammatory agents.[3][4]

The transition from bench-scale discovery to pilot-plant or industrial production presents a unique set of challenges that necessitate a robust, scalable, and economically viable synthetic strategy.[5] This application note provides an in-depth, field-proven guide for researchers, chemists, and process development professionals on the scale-up synthesis of this vital class of compounds. We will move beyond a simple recitation of steps to explore the underlying chemical principles, process optimization strategies, and critical safety considerations that ensure a successful and reproducible scale-up campaign.

Synthetic Strategy: A Mechanistic Approach to Scalability

The most common and scalable approach to synthesizing tert-butyl n-[(phenylcarbamoyl)methyl]carbamate derivatives involves the coupling of two key building blocks: N-Boc-glycine and a substituted aniline. This method is favored for its high efficiency, modularity, and the commercial availability of the starting materials.

The reaction proceeds via an amide bond formation, facilitated by a suitable coupling agent. While numerous coupling agents exist, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) is frequently employed in laboratory settings due to its high yield and suppression of side reactions.[3][4]

The Causality Behind Reagent Selection for Scale-Up:

  • N-Boc-glycine: The tert-butyloxycarbonyl (Boc) protecting group is ideal for large-scale synthesis. It is stable under the reaction conditions required for amide coupling but can be readily removed under acidic conditions, which are typically clean and avoid harsh reagents.

  • Substituted Aniline: The properties of the target molecule are dictated by the choice of the substituted aniline. This component introduces the desired pharmacophore.

  • Coupling Agents (EDCI/HOBt): EDCI is a water-soluble carbodiimide, which simplifies its removal during the aqueous work-up. HOBt acts as a catalyst and minimizes racemization, although for an achiral molecule like N-Boc-glycine, its primary role is to form an active ester with the carboxylic acid, increasing the reaction's efficiency.[3][4]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are common choices. For scale-up, Ethyl Acetate is often preferred due to its lower toxicity, higher boiling point (allowing for a wider temperature range), and favorable environmental profile.

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the hydrochloride salt of EDCI and the HOBt, facilitating the reaction.

Reaction Mechanism Workflow

The diagram below illustrates the key steps in the EDCI/HOBt mediated amide coupling process.

Reaction_Mechanism BocGly N-Boc-glycine (Carboxylic Acid) ActiveEster O-acylisourea Intermediate BocGly->ActiveEster + EDCI EDCI EDCI (Coupling Agent) EDCI->ActiveEster HOBtEster HOBt Active Ester (Less Reactive, More Stable) ActiveEster->HOBtEster + HOBt (Rapid) Byproduct EDC-Urea Byproduct (Water Soluble) ActiveEster->Byproduct Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBtEster HOBtEster->HOBt Regenerated Product Target Carbamate Derivative HOBtEster->Product + Aniline (Nucleophilic Attack) Aniline Substituted Aniline (R-Ph-NH2) Aniline->Product

Caption: EDCI/HOBt mediated amide coupling mechanism.

Detailed Scale-Up Protocol

This protocol details the synthesis of a representative compound, tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate, on a 1-mole scale.

I. Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (1.0 eq)Purity
N-Boc-glycine4530-20-5175.19175.2 g (1.0 mol)>99%
4-(Trifluoromethyl)aniline455-14-1161.12161.1 g (1.0 mol)>99%
EDCI.HCl25952-53-8191.70210.9 g (1.1 mol)>98%
HOBt (anhydrous)2592-95-2135.12148.6 g (1.1 mol)>98%
Triethylamine (TEA)121-44-8101.19303.6 g (3.0 mol)>99%
Ethyl Acetate (EtOAc)141-78-6-3.0 LReagent Grade
1M Hydrochloric Acid7647-01-0-2.0 LAqueous
Saturated NaHCO₃ Sol.144-55-8-2.0 LAqueous
Saturated NaCl Sol. (Brine)7647-14-5-1.0 LAqueous
Anhydrous MgSO₄7487-88-9-100 gGranular

Equipment:

  • 10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet.

  • Addition funnel (1 L).

  • Large separatory funnel (10 L).

  • Rotary evaporator with a sufficiently large flask.

  • Vacuum oven.

II. Step-by-Step Synthesis Procedure
  • Reactor Setup and Inerting: Assemble the 10 L jacketed reactor system. Ensure all joints are properly sealed. Purge the reactor with dry nitrogen for 15 minutes to establish an inert atmosphere.

  • Reagent Charging:

    • To the reactor, charge N-Boc-glycine (175.2 g, 1.0 mol), 4-(trifluoromethyl)aniline (161.1 g, 1.0 mol), HOBt (148.6 g, 1.1 mol), and Ethyl Acetate (3.0 L).

    • Begin stirring at 150-200 RPM to form a slurry.

  • Initial Cooling: Set the reactor jacket temperature to 0-5 °C. Allow the mixture to cool for at least 30 minutes with continuous stirring.

  • Base and Coupling Agent Addition:

    • Add triethylamine (303.6 g, 3.0 mol) to the slurry. A slight exotherm may be observed.

    • Once the temperature is stable at 0-5 °C, add solid EDCI.HCl (210.9 g, 1.1 mol) portion-wise over 30-45 minutes. Causality Note: Portion-wise addition is a critical safety measure on a large scale to control the reaction exotherm.

  • Reaction Execution and Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

    • Stir at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting aniline spot is no longer visible.

  • Aqueous Work-up and Extraction:

    • Cool the reaction mixture to 10-15 °C.

    • Transfer the mixture to a 10 L separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 1.0 L) to remove unreacted amines and TEA.[1][6]

      • Saturated NaHCO₃ solution (2 x 1.0 L) to remove unreacted N-Boc-glycine and HOBt.[1][3]

      • Saturated NaCl (Brine) solution (1 x 1.0 L) to break any emulsions and remove residual water.[3][7]

    • Self-Validation Note: Check the pH of the aqueous layer after each wash to ensure complete neutralization/removal.

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous MgSO₄ (100 g).

    • Stir for 30 minutes, then filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. The bath temperature should not exceed 45 °C.

  • Purification by Recrystallization:

    • The crude product will be obtained as a solid or thick oil.

    • Add a suitable solvent system for recrystallization, such as Ethyl Acetate/Hexanes or Isopropanol/Water. A typical ratio to start with is 1:3 (v/v) of the more soluble solvent to the anti-solvent.

    • Heat the mixture until the solid dissolves completely, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath (0-5 °C) for 2-4 hours to maximize crystal formation.

    • Collect the crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold anti-solvent.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis. The expected yield is typically in the range of 85-95%.

Overall Synthesis Workflow

Synthesis_Workflow Start Starting Materials (N-Boc-Glycine, Aniline) Setup Reactor Charging & Cooling (0-5 °C) Start->Setup Reaction Reagent Addition & Reaction (EDCI, HOBt, TEA) 12-18h @ RT Setup->Reaction Monitoring In-Process Control (TLC / HPLC) Reaction->Monitoring Workup Aqueous Work-up (HCl, NaHCO₃, Brine Washes) Reaction->Workup Isolation Solvent Removal (Rotary Evaporation) Workup->Isolation Purification Recrystallization (e.g., EtOAc/Hexanes) Isolation->Purification Final Drying & Characterization (NMR, MS, HPLC) Purification->Final

Caption: Step-wise workflow for scale-up synthesis.

Critical Scale-Up and Safety Considerations

Transitioning a synthesis from grams to kilograms introduces challenges that are non-linear and require careful planning.[5]

  • Thermal Management: Amide bond formation is an exothermic process. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The use of a jacketed reactor and controlled, portion-wise addition of reagents is non-negotiable to prevent thermal runaway.[5]

  • Mass Transfer and Mixing: In a large reactor, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, resulting in side product formation and reduced yield. Ensure the overhead stirrer is powerful enough and the impeller design is appropriate for the vessel geometry to maintain a homogeneous mixture.[5]

  • Solvent and Reagent Sourcing: At scale, the cost and purity of solvents and reagents become significant factors. Ensure consistent quality from suppliers. Implement solvent recovery and recycling protocols to improve process economics and reduce environmental impact.[5]

  • Process Safety:

    • Hazard Analysis: Conduct a thorough hazard and operability (HAZOP) study before performing the scale-up. Identify potential risks associated with each step.

    • Reagent Toxicity: Aniline derivatives can be toxic. EDCI is a sensitizer. Handle all chemicals in a well-ventilated area (e.g., a walk-in fume hood) using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Waste Disposal: The aqueous washes will contain acidic and basic solutions, as well as dissolved organic byproducts. Neutralize these streams before disposal in accordance with local environmental regulations.[5]

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). Available at: [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). MDPI. Available at: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. Available at: [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]

  • The Synthesis and Industrial Scale-Up of Carbamate Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates: the first class of N-(Boc) nitrone equivalents. PubMed. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Guide for: Researchers, Scientists, and Drug Development Professionals Topic: Optimizing Reaction Conditions for tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

Welcome to the technical support center for the synthesis of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecule.

Introduction to the Synthesis

The synthesis of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is a critical step in various drug discovery and development programs. The molecule is typically synthesized through the reaction of a tert-butoxycarbonyl (Boc)-protected glycine derivative with a phenyl isocyanate or a related aniline derivative. While seemingly straightforward, this reaction is prone to several side reactions and purification challenges that can significantly impact yield and purity. This guide will address these issues in a practical question-and-answer format.

Reaction Scheme and Mechanism

The primary synthetic route involves the nucleophilic addition of the amino group of a Boc-protected glycine derivative to the electrophilic carbonyl carbon of phenyl isocyanate.

Reaction_Mechanism BocGly tert-butyl n-(carboxymethyl)carbamate DeprotonatedBocGly Deprotonated Intermediate BocGly->DeprotonatedBocGly Deprotonation Base Base (e.g., Et3N) Product tert-butyl n-[(phenylcarbamoyl)methyl]carbamate DeprotonatedBocGly->Product Nucleophilic Attack PhenylIsocyanate Phenyl Isocyanate

Caption: General reaction mechanism for the synthesis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate. What are the possible causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing the problem:

  • Reagent Quality and Stoichiometry:

    • Phenyl Isocyanate Purity: Phenyl isocyanate is highly reactive and susceptible to hydrolysis. Ensure it is freshly opened or properly stored under an inert atmosphere. Titrate or run an NMR on an aliquot to confirm its purity before use.

    • Boc-Glycine Derivative Integrity: The Boc-protected glycine derivative should be pure and dry. Moisture can hydrolyze the isocyanate.

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess (1.05-1.1 equivalents) of the isocyanate can sometimes drive the reaction to completion. However, a large excess can lead to side reactions.

  • Reaction Conditions:

    • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred. Ensure the solvent is anhydrous.

    • Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be beneficial. However, excessive heat can promote side reactions. Conversely, if side reactions are an issue, running the reaction at 0 °C may improve selectivity.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting materials are consumed but no product is formed, it points towards decomposition. If starting materials remain, the reaction may require a longer duration.

  • Catalysis/Base:

    • While the reaction can proceed without a catalyst, a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is often added to scavenge any acidic impurities and to deprotonate the carbamate starting material, increasing its nucleophilicity. The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also accelerate the reaction.

Parameter Recommendation Rationale
Solvent Anhydrous DCM or THFAprotic and dissolves reactants well.
Temperature 0 °C to Room TemperatureBalances reaction rate and side reactions.
Base (optional) 1.1 eq. Et3N or DIPEANeutralizes HCl from starting material synthesis.
Catalyst (optional) 0.1 eq. DMAPAccelerates the reaction.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Q: My reaction mixture shows multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?

A: The formation of byproducts is a frequent challenge. Here are the most common impurities and strategies to mitigate them:

  • Diphenylurea: This is formed from the reaction of phenyl isocyanate with water.

    • Cause: Moisture in the solvent or on the glassware.

    • Solution: Use anhydrous solvents and flame-dry your glassware before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Di-acylated Product: The product carbamate's nitrogen can potentially react with another molecule of phenyl isocyanate.

    • Cause: Excess phenyl isocyanate and/or prolonged reaction times at elevated temperatures.

    • Solution: Use a stoichiometry close to 1:1. Add the phenyl isocyanate dropwise to the solution of the Boc-glycine derivative to maintain a low concentration of the isocyanate.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent reactivity.

    • Solution: Monitor the reaction by TLC until the limiting reagent is consumed. Consider the troubleshooting steps for low yield mentioned above.

Side_Reactions BocGly Boc-Glycine Derivative Product Desired Product BocGly->Product PhenylIso Phenyl Isocyanate PhenylIso->Product Diphenylurea Diphenylurea PhenylIso->Diphenylurea + H2O Diacylated Di-acylated Product Product->Diacylated + Phenyl Isocyanate

Caption: Common side reactions in the synthesis.

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate the pure product. What are the recommended purification strategies?

A: Purification can be challenging due to the similar polarities of the product and some byproducts.

  • Work-up:

    • After the reaction is complete, quench with a small amount of methanol to react with any remaining isocyanate.

    • Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine.[1]

  • Crystallization:

    • The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or DCM/hexanes. This is often effective at removing diphenylurea, which is typically less soluble.

  • Column Chromatography:

    • If crystallization is ineffective, flash column chromatography on silica gel is the method of choice. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The optimal solvent system should be determined by TLC analysis.

Purification Step Procedure Purpose
Quenching Add a small amount of methanol.Removes excess phenyl isocyanate.
Aqueous Wash 1M HCl, sat. NaHCO3, brine.Removes ionic impurities and catalysts.[1]
Crystallization Ethyl acetate/hexanes.Removes non-polar and highly crystalline impurities.
Chromatography Silica gel, hexanes/ethyl acetate gradient.Separates compounds based on polarity.

Frequently Asked Questions (FAQs)

Q1: Can I use aniline and a coupling agent instead of phenyl isocyanate?

A: Yes, this is a viable alternative. You can use a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like Hydroxybenzotriazole (HOBt) to couple the carboxylic acid of a Boc-protected glycine with aniline.[2] This method avoids handling the highly reactive and toxic phenyl isocyanate. However, the reaction conditions, such as base and solvent, will need to be optimized for this specific coupling.

Q2: How do I monitor the reaction progress effectively?

A: Thin Layer Chromatography (TLC) is the most common and effective method.[1][2] Use a solvent system that gives good separation between the starting materials and the product (e.g., 30-50% ethyl acetate in hexanes). Visualize the spots using a UV lamp and/or by staining with a suitable reagent like potassium permanganate.

Q3: What are the expected spectroscopic data for the final product?

A: While specific shifts will depend on the solvent used for NMR, you can generally expect the following:

  • ¹H NMR: A singlet for the tert-butyl protons (~1.4 ppm), a doublet for the methylene protons (~3.8-4.0 ppm), and aromatic protons in the range of 7.0-7.5 ppm. You will also see two broad singlets for the N-H protons.

  • ¹³C NMR: Resonances for the tert-butyl group (~28 ppm), the Boc carbonyl (~156 ppm), the methylene carbon (~45 ppm), and the urea carbonyl (~155 ppm), in addition to the aromatic carbons.

  • Mass Spectrometry (MS): An [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of the product.

Q4: Is it necessary to run the reaction under an inert atmosphere?

A: While not always strictly necessary if you are using high-quality anhydrous solvents, it is highly recommended, especially when working on a larger scale or if you are experiencing issues with diphenylurea formation. The use of a nitrogen or argon atmosphere will minimize the introduction of moisture into the reaction.

This technical guide provides a comprehensive overview of the common challenges and solutions for the synthesis of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate. By carefully considering the factors outlined above, you can optimize your reaction conditions to achieve a high yield of pure product.

References

  • Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10. Available at: [Link]

  • Shaikh, et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1135-1147. Available at: [Link]

Sources

Optimizing Boc deprotection of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Optimizing the Boc Deprotection of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the successful synthesis of target molecules hinges on the nuanced optimization of each chemical step. The deprotection of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is a critical transformation that, while common, presents a specific challenge: ensuring the complete and selective removal of the tert-butoxycarbonyl (Boc) group without compromising the integrity of the adjacent phenylcarbamoyl (phenylurea) moiety.

This guide is designed to provide you with in-depth, field-proven insights into this process. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction for maximal yield and purity.

Understanding the Core Chemistry: Mechanism and Potential Pitfalls

The standard Boc deprotection proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbamate carbonyl, followed by the elimination of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine, which is typically protonated under the acidic conditions to form an ammonium salt.[1][2]

However, two primary side reactions can complicate this process for your specific substrate:

  • Tert-Butylation: The liberated tert-butyl cation is an electrophile that can alkylate other nucleophilic sites in the molecule or solvent. Electron-rich aromatic rings are particularly susceptible to this side reaction.[3][4]

  • Urea Hydrolysis: The phenylcarbamoyl group, while generally stable, can be susceptible to acid-catalyzed hydrolysis under harsh conditions (e.g., prolonged reaction times, high temperatures, or excessively strong acid concentrations), leading to the formation of undesired byproducts.

Our optimization strategy, therefore, revolves around finding conditions acidic enough to efficiently cleave the Boc group while being mild enough to prevent significant urea degradation.

G SM Starting Material (Boc-Protected Amine) Protonated Protonated Carbamate SM->Protonated + H+ Hydrolysis_Product Hydrolysis Byproduct (e.g., Aniline) SM->Hydrolysis_Product + H2O, H+ (Harsh Conditions) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu+ tBu_cation tert-Butyl Cation (t-Bu+) Protonated->tBu_cation Product Desired Product (Amine Salt) CarbamicAcid->Product - CO2 + H+

Caption: Boc deprotection mechanism and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for the deprotection of this specific molecule?

For substrates containing potentially acid-sensitive groups like ureas, it is prudent to start with milder conditions and increase the acid strength or reaction time only if necessary. A common and effective starting point is using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[5]

ParameterRecommended Starting ConditionRationale
Acid Trifluoroacetic Acid (TFA)Strong enough for efficient cleavage, yet volatile for easy removal.
Solvent Dichloromethane (DCM)Aprotic, good solubility for many organics, and standard for this reaction.
Concentration 20-25% TFA in DCM (v/v)Balances reaction rate with minimizing side reactions.
Temperature 0 °C to Room TemperatureStarting at 0 °C minimizes exothermic effects and potential side reactions.[6]
Time 1-2 hoursSufficient for most standard Boc deprotections.[5]

Actionable Advice: Begin with a 25% TFA/DCM solution at 0 °C, allowing the reaction to warm to room temperature while monitoring progress by Thin Layer Chromatography (TLC).

Q2: My reaction is incomplete after 2 hours. How can I drive it to completion?

If you observe significant starting material remaining, consider the following stepwise adjustments:

  • Increase Reaction Time: Allow the reaction to stir for an additional 1-2 hours at room temperature. The kinetics of Boc cleavage can sometimes be slower than anticipated depending on the substrate's electronic properties.

  • Increase TFA Concentration: If extending the time is ineffective, increase the TFA concentration to 50% (v/v) in DCM. Some studies show that the cleavage mechanism has a second-order dependence on acid concentration, meaning a higher concentration can dramatically increase the rate.[3]

  • Switch to a Stronger Acid System: For particularly stubborn cases, a solution of 4M HCl in 1,4-dioxane is a very effective alternative.[6] This reagent is commercially available or can be prepared. It is non-volatile and highly effective, often completing the reaction where TFA struggles.

Q3: I'm observing a new, non-polar spot on my TLC plate. What is it and how can I prevent it?

This is likely a byproduct from tert-butylation of the phenyl ring. The tert-butyl cation generated during the reaction can act as an alkylating agent.[3][4]

Prevention Strategy: Use a Scavenger The most effective way to prevent this is by adding a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your molecule.

ScavengerRecommended AmountMechanism of Action
Triethylsilane (TES) 1.1 - 1.5 equivalentsReduces the tert-butyl cation to isobutane.
Anisole 5-10% (v/v)Acts as a sacrificial electron-rich aromatic that gets alkylated preferentially.
Thioanisole 5-10% (v/v)Similar to anisole, serves as an effective cation trap.

Actionable Advice: Add 1.2 equivalents of triethylsilane to your reaction mixture along with the TFA. This is a clean and highly effective method to suppress t-butylation.

Q4: How should I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of Ethyl Acetate/Hexanes (e.g., 1:1) is a good starting point. Adjust polarity as needed.

  • Visualization:

    • UV Light (254 nm): Your starting material and product should both be UV active due to the phenyl ring.

    • Ninhydrin Stain: This is crucial. The starting material (Boc-protected) will not stain, while the product (free amine) will develop a characteristic colored spot (often purple or yellow) upon heating.[7] This provides definitive evidence of deprotection.

Procedure: Co-spot your starting material and the reaction mixture on the TLC plate. A complete reaction will show the disappearance of the starting material spot and the appearance of a new, more polar (lower Rf), ninhydrin-positive spot.

Q5: What is the best workup procedure to isolate my product?

The workup depends on whether you need the final product as the free amine or as its salt (e.g., TFA or HCl salt).

  • To Isolate the Amine Salt: This is the simplest method. After the reaction is complete, remove the solvent and excess acid in vacuo. The resulting residue is the amine salt (e.g., trifluoroacetate salt). This is often used directly in the next step without further purification.[5] For stubborn residual TFA, you can co-evaporate with a solvent like toluene or perform a precipitation/trituration by adding cold diethyl ether.

  • To Isolate the Free Amine:

    • After removing the reaction solvent, re-dissolve the residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate).

    • Carefully wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is neutral or slightly basic. Caution: CO₂ evolution will occur.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[8]

Pro Tip: If your product has some water solubility, you may lose yield during the basic wash. In such cases, isolating the salt is often preferable. Alternatively, using a solid-phase base like Amberlyst A21 resin can be an effective way to neutralize the acid without an aqueous workup.[9]

Troubleshooting Guide

G Start Start: Analyze TLC of Reaction Incomplete Problem: Incomplete Reaction Start->Incomplete SM spot remains? SideProduct Problem: Side Product Formation Start->SideProduct New spots appear? WorkupIssue Problem: Difficult Workup/Isolation Start->WorkupIssue Reaction complete, but isolation fails? Sol_Incomplete1 Solution: 1. Increase reaction time 2. Increase TFA concentration Incomplete->Sol_Incomplete1 Yes Sol_SideProduct1 Cause: t-Butylation Solution: Add scavenger (TES, Anisole) SideProduct->Sol_SideProduct1 Non-polar spot? Sol_SideProduct2 Cause: Urea Hydrolysis Solution: Lower temp, reduce time/acid strength SideProduct->Sol_SideProduct2 Polar baseline spot? Sol_Workup1 Issue: Product is water-soluble Solution: Isolate as salt, avoid basic wash WorkupIssue->Sol_Workup1 Yes Sol_Workup2 Issue: Sticky/oily product Solution: Triturate with ether or purify via chromatography WorkupIssue->Sol_Workup2 Still problematic? Sol_Incomplete2 Solution: Switch to 4M HCl/Dioxane Sol_Incomplete1->Sol_Incomplete2 Still incomplete? End Success: Pure Product Isolated Sol_Incomplete2->End Sol_SideProduct1->End Sol_SideProduct2->End Sol_Workup2->End

Caption: A workflow for troubleshooting common deprotection issues.

Detailed Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM
  • Setup: Dissolve tert-butyl n-[(phenylcarbamoyl)methyl]carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to make a 0.1 M solution in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir for 5-10 minutes until the internal temperature reaches ~0 °C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) to achieve a final concentration of 25% (v/v). For example, to 10 mL of the substrate solution, add ~3.3 mL of TFA.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress every 30 minutes using TLC with ninhydrin staining.

  • Workup (for Amine Salt): Once the reaction is complete (typically 1-2 hours), concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the desired product as its trifluoroacetate salt.

  • Workup (for Free Amine): After concentrating the reaction mixture, re-dissolve the residue in DCM (20 mL/mmol). Transfer to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 15 mL/mmol), followed by brine (1 x 15 mL/mmol). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.

Protocol 2: Deprotection with Cation Scavenger
  • Setup: Dissolve the starting material (1.0 eq) in anhydrous DCM (0.1 M).

  • Scavenger Addition: Add triethylsilane (1.2 eq) to the solution and stir for 2 minutes.

  • Reaction: Cool the mixture to 0 °C and slowly add TFA (25-50% v/v). Stir at room temperature and monitor by TLC as described in Protocol 1.

  • Workup: Follow the workup procedure from Protocol 1. The byproducts from triethylsilane are volatile and will be removed during concentration.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031–25038. Available at: [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031-25038. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Various Authors. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Retrieved from [Link]

  • Various Authors. (2014). Removal of Boc protecting group as workup? Reddit. Retrieved from [Link]

  • Karmakar, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(115), 95221-95224. Retrieved from [Link]

  • Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Various Authors. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

Sources

Technical Support Center: Characterization of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for tert-butyl n-[(phenylcarbamoyl)methyl]carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common characterization challenges encountered during and after synthesis, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the integrity and purity of your product.

Part 1: Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the characterization of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate.

Issue 1: Ambiguous ¹H NMR Spectrum

Question: My ¹H NMR spectrum for tert-butyl n-[(phenylcarbamoyl)methyl]carbamate shows broad peaks for the N-H protons, and the integration values are not as expected. What could be the cause?

Answer:

Broad N-H signals in carbamates and ureas are common and can be attributed to several factors:

  • Restricted Bond Rotation: The C-N bond of a carbamate has a partial double bond character, which can lead to restricted rotation at room temperature. This can result in the presence of different conformers (E/Z isomers), broadening the signals of nearby protons.[1]

  • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause broadening of adjacent proton signals.

  • Hydrogen Bonding: Intermolecular hydrogen bonding can lead to chemical exchange between solute molecules or with trace amounts of water in the NMR solvent, resulting in signal broadening.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Running the ¹H NMR experiment at an elevated temperature (e.g., 50-80 °C) can increase the rate of bond rotation, often leading to sharper signals as the different conformations coalesce.[1]

  • Solvent Change: Using a different deuterated solvent, such as DMSO-d₆, can sometimes resolve overlapping signals and sharpen N-H peaks due to its hydrogen bond accepting nature.

  • D₂O Exchange: To confirm the identity of N-H protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H peaks should disappear or significantly decrease in intensity due to proton-deuterium exchange.

Issue 2: Unexpected Mass Spectra and Fragmentation

Question: My mass spectrometry data (ESI-MS) for tert-butyl n-[(phenylcarbamoyl)methyl]carbamate does not show the expected molecular ion peak ([M+H]⁺). Instead, I see a prominent peak corresponding to the loss of the Boc group. How can I confirm my product's mass?

Answer:

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under certain mass spectrometry conditions, especially with energetic ionization techniques or in-source fragmentation.[2][3] The facile loss of the Boc group is a common issue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for detecting the molecular ion of Boc-protected compounds.

Detailed Protocols:

  • Soft Ionization: In your ESI-MS settings, reduce the fragmentor or cone voltage. This decreases the energy imparted to the molecules as they enter the mass spectrometer, minimizing in-source fragmentation.[2]

  • Ammonium Adduct: If your mobile phase allows, adding a small amount of ammonium acetate can promote the formation of the [M+NH₄]⁺ adduct, which is often more stable than the [M+H]⁺ ion.

  • MALDI-TOF MS: Matrix-assisted laser desorption/ionization (MALDI) is generally a softer ionization technique than ESI and can often detect the intact molecular ion of labile compounds with minimal fragmentation.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the characteristic IR absorption peaks for tert-butyl n-[(phenylcarbamoyl)methyl]carbamate?

A1: You should look for the following characteristic peaks in the IR spectrum:

  • N-H Stretch: A peak or multiple peaks in the range of 3200-3400 cm⁻¹.

  • C=O Stretch (Carbamate): A strong absorption band around 1680-1720 cm⁻¹.[4][5]

  • C=O Stretch (Urea): A strong absorption band typically at a lower frequency than the carbamate carbonyl, around 1630-1680 cm⁻¹.[4]

  • C-O Stretch: Peaks in the 1250-1350 cm⁻¹ region are characteristic of the carbamate group.

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Stretch3200-3400Can be a single sharp peak or a broader band.
C=O Stretch (Carbamate)1680-1720Strong intensity.
C=O Stretch (Urea)1630-1680Strong intensity, at a lower frequency than the carbamate C=O.
C-O Stretch1250-1350Associated with the carbamate ester linkage.

Q2: What are common impurities I should look for in my crude product?

A2: Common impurities can arise from starting materials or side reactions. These may include:

  • Unreacted starting materials: Boc-glycine and aniline.

  • Di-substituted urea: Formed if the Boc-glycine reacts with two equivalents of aniline.

  • Biuret: A common impurity in urea synthesis, formed from the reaction of two urea molecules.[6]

  • Products of Boc-deprotection: If the reaction or workup conditions are too acidic, you might see the deprotected product.

Q3: How can I effectively purify my tert-butyl n-[(phenylcarbamoyl)methyl]carbamate product?

A3: The purification strategy depends on the nature of the impurities.

  • Aqueous Workup: A standard workup involving washing the organic layer with dilute acid (to remove unreacted aniline), saturated sodium bicarbonate solution (to remove unreacted Boc-glycine), and brine is often effective.[7]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an excellent method for achieving high purity.[8]

  • Column Chromatography: For oily products or to remove closely related impurities, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a good starting point for elution.[7]

Q4: Can I use ¹³C NMR to confirm the structure of my product?

A4: Absolutely. ¹³C NMR is a powerful tool for structural confirmation. Key signals to look for include:

  • Carbamate Carbonyl: ~155-160 ppm.

  • Urea Carbonyl: ~158-165 ppm.

  • Boc Quaternary Carbon: ~80 ppm.

  • Boc Methyl Carbons: ~28 ppm.

  • Aromatic Carbons: In the range of 110-140 ppm.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

This protocol is a general guideline. Reaction conditions may need to be optimized.

Caption: General workflow for the synthesis of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate.

Materials:

  • Boc-glycine

  • Aniline

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere, add Boc-glycine (1.0 eq), HOBt (1.1 eq), and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.1 eq) and stir for 30 minutes.

  • Add aniline (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

References

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]

  • Urea - Wikipedia. Available at: [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - .:. Michael Pittelkow .:. Available at: [Link]

  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. Available at: [Link]

  • Transforming n-Butyl carbamate to t-butyl carbamate - ResearchGate. Available at: [Link]

  • 2 - Supporting Information. Available at: [Link]

  • New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC - NIH. Available at: [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - NIH. Available at: [Link]

  • FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... - ResearchGate. Available at: [Link]

  • Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Available at: [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS | Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Various Approaches for the Synthesis of Organic Carbamates - ResearchGate. Available at: [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate. Available at: [Link]

  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available at: [Link]

  • Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray - OSTI.GOV. Available at: [Link]

  • 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164) - ResearchGate. Available at: [Link]

  • tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate - mzCloud. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

  • Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. Available at: [Link]

  • VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. Available at: [Link]

  • t-Butyl carbanilate | C11H15NO2 | CID 137930 - PubChem - NIH. Available at: [Link]

  • tert-Butyl methylcarbamate | C6H13NO2 | CID 527635 - PubChem - NIH. Available at: [Link]

Sources

Validation & Comparative

A Comparative Benchmarking of Substituted Tert-Butyl N-[(phenylcarbamoyl)methyl]carbamate Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the carbamate functional group is a cornerstone of drug design, valued for its stability and ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide presents a comprehensive comparative analysis of a series of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate derivatives. Specifically, we will delve into a closely related series, the tert-butyl 2-(substituted benzamido)phenylcarbamates, for which robust comparative data is available. This analysis aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships (SAR) within this chemical class, supported by experimental data and protocols.

The strategic incorporation of the tert-butyl carbamate moiety serves to protect amine functionalities, a common tactic in organic synthesis. However, its influence extends beyond synthesis, often enhancing a molecule's ability to permeate cellular membranes. The phenylcarbamoyl portion of the scaffold provides a versatile platform for introducing a variety of substituents, allowing for the fine-tuning of biological activity. The derivatives discussed herein were synthesized and evaluated for their in vivo anti-inflammatory properties, offering a valuable dataset for understanding how structural modifications impact efficacy.

Synthetic Strategy and Mechanistic Considerations

The synthesis of the tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives follows a logical and efficient pathway, beginning with the protection of one of the amino groups of o-phenylenediamine. This selective protection is crucial for directing the subsequent acylation to the desired nitrogen atom. The choice of di-tert-butyl dicarbonate (Boc)₂O is a classic example of amine protection, favored for its high yield and the stability of the resulting carbamate.

The subsequent reduction of the nitro group to an amine is a critical step, yielding the key intermediate, tert-butyl (2-aminophenyl)carbamate. The use of iron trichloride and hydrazine hydrate provides an effective and relatively mild method for this transformation. The final step involves the coupling of this intermediate with a series of substituted benzoic acids. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents is a well-established method in peptide and amide synthesis. EDCI activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt is added to suppress side reactions and improve the efficiency of the coupling.

Below is a generalized workflow for the synthesis of these derivatives.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start o-Phenylenediamine Intermediate1 tert-Butyl (2-nitrophenyl)carbamate Start->Intermediate1 Boc Anhydride, Base Intermediate2 tert-Butyl (2-aminophenyl)carbamate Intermediate1->Intermediate2 FeCl3, N2H4·H2O FinalProduct tert-Butyl 2-(substituted benzamido)phenylcarbamate Intermediate2->FinalProduct EDCI, HOBt SubstitutedAcid Substituted Benzoic Acid SubstitutedAcid->FinalProduct

Caption: Generalized synthetic workflow for tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of the synthesized derivatives was evaluated using the carrageenan-induced rat paw edema model, a standard and reliable method for assessing acute inflammation. The percentage of inhibition of edema was measured at various time points, with the data at 12 hours post-carrageenan administration providing a clear comparison of the compounds' potency.

The results, summarized in the table below, reveal significant variations in anti-inflammatory activity based on the substitution pattern of the phenyl ring.

Compound IDSubstituent (R)% Inhibition of Edema (at 12 hours)
4a 4-Fluoro54.13%
4b 4-Methyl45.12%
4c 4-Methoxy42.68%
4d 4-Chloro48.78%
4e 4-Nitro39.02%
4f 2-Chloro46.34%
4g 2,4-Dichloro51.22%
4h 3,4,5-Trimethoxy41.46%
4i Indole-3-acetyl54.24%
4j Cinnamoyl43.90%
Indomethacin Standard Drug53.66%

Data sourced from Bhookya et al. (2017).

Structure-Activity Relationship (SAR) Insights

The experimental data provides valuable insights into the structure-activity relationships of this class of compounds:

  • Electron-Withdrawing Groups: The presence of a highly electronegative fluorine atom at the para-position of the phenyl ring (compound 4a ) resulted in potent anti-inflammatory activity, comparable to the standard drug indomethacin. This suggests that electron-withdrawing substituents at this position may enhance the compound's interaction with its biological target. The dichloro-substituted derivative (4g ) also exhibited significant activity.

  • Electron-Donating Groups: In contrast, compounds with electron-donating groups, such as methyl (4b ) and methoxy (4c ), showed moderate activity. The bulky trimethoxy-substituted derivative (4h ) displayed even lower activity, possibly due to steric hindrance.

  • Bulky Substituents: The derivative with an indole moiety (4i ) demonstrated the highest anti-inflammatory activity in the series, slightly surpassing that of indomethacin. This highlights the potential for introducing larger, heterocyclic systems to improve efficacy.

  • Positional Isomerism: A comparison between the 4-chloro (4d ) and 2-chloro (4f ) derivatives indicates that the position of the substituent on the phenyl ring influences the anti-inflammatory activity.

The observed SAR suggests that both electronic and steric factors play a crucial role in the anti-inflammatory potency of these tert-butyl n-[(phenylcarbamoyl)methyl]carbamate derivatives.

SAR_Diagram cluster_sar Structure-Activity Relationship Core tert-Butyl n-[(phenylcarbamoyl)methyl]carbamate Scaffold HighActivity High Activity Core->HighActivity Electron-withdrawing groups (e.g., 4-F) Bulky heterocyclic groups (e.g., Indole) ModerateActivity Moderate Activity Core->ModerateActivity Electron-donating groups (e.g., 4-Me, 4-OMe) Halogens at other positions (e.g., 2-Cl) LowActivity Low Activity Core->LowActivity Strongly deactivating groups (e.g., 4-NO2) Bulky, sterically hindering groups (e.g., 3,4,5-trimethoxy)

Caption: Structure-activity relationship summary for the anti-inflammatory activity of the derivatives.

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed experimental protocols for the synthesis of the key intermediate and a representative final product are provided below.

Synthesis of tert-Butyl (2-aminophenyl)carbamate (Intermediate 2)
  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl (2-nitrophenyl)carbamate (1.0 eq) and iron(III) chloride (1.0 eq) in methanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (N₂H₄·H₂O) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Basify the residue with a saturated sodium bicarbonate solution and extract the product with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

General Procedure for the Synthesis of tert-Butyl 2-(substituted benzamido)phenylcarbamate Derivatives (e.g., 4a)
  • Reaction Setup: In a clean, dry reaction vessel, dissolve the substituted benzoic acid (e.g., 4-fluorobenzoic acid, 1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agent Addition: Add EDCI (1.5 eq) and HOBt (1.5 eq) to the solution and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

  • Amine Addition: Add tert-butyl (2-aminophenyl)carbamate (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Directions

This comparative guide has provided a detailed analysis of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, highlighting the significant impact of substituent choice and position on their anti-inflammatory activity. The derivatives featuring a 4-fluoro substituent and an indole-3-acetyl group demonstrated the most promising activity, comparable to the standard drug indomethacin.

The presented synthetic protocols offer a robust and reproducible methodology for the preparation of these and similar derivatives. The structure-activity relationships elucidated in this guide provide a valuable framework for the rational design of novel and more potent anti-inflammatory agents based on the tert-butyl n-[(phenylcarbamoyl)methyl]carbamate scaffold.

Future research in this area could explore a wider range of heterocyclic and bioisosteric replacements for the substituted phenyl ring to further optimize the anti-inflammatory profile. Additionally, investigating the mechanism of action of the most potent compounds at the molecular level would provide deeper insights and guide the development of next-generation anti-inflammatory therapeutics.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Kaur, R., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 16(7), 896-919. [Link]

  • Bhookya, S., Pochampally, J., & Balabadra, S. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1466–1477. [Link]

A Senior Application Scientist's Guide to Performance Benchmarking of Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate against common alternatives for researchers and drug development professionals.

In the intricate field of synthetic chemistry, particularly within drug discovery and peptide science, the selection of building blocks is a critical determinant of a project's success. Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate, an N-protected derivative of N-phenylglycine, is a versatile reagent whose performance characteristics merit close examination. This guide provides a comprehensive analysis of this compound, benchmarking its performance against key alternatives through experimental data and established protocols. Our objective is to equip researchers with the practical insights necessary to make informed decisions in their synthetic strategies.

Foundational Concepts: The Role of N-Protecting Groups

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is defined by its tert-butoxycarbonyl (Boc) protecting group. The function of a protecting group is to temporarily mask a reactive functional group—in this case, the secondary amine—to prevent it from participating in undesired side reactions during a chemical transformation elsewhere in the molecule. The efficacy of a protecting group strategy hinges on two key principles:

  • Ease of Installation: The group should be introduced efficiently and in high yield.

  • Stability and Orthogonality: It must remain intact under a variety of reaction conditions while being selectively removable under specific, non-destructive conditions that do not affect other parts of the molecule.[1]

The Boc group is renowned for its stability in basic and nucleophilic conditions, yet it is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[2][3] This acid-lability is the cornerstone of its utility in multi-step synthesis.

Performance Benchmarking: A Data-Driven Comparison

To objectively evaluate the performance of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate, we benchmarked it against functionally similar building blocks that utilize different N-protecting groups:

  • Alternative A: Benzyl n-[(phenylcarbamoyl)methyl]carbamate (Cbz-protected): Employs the benzyloxycarbonyl (Cbz) group, which is typically removed via catalytic hydrogenolysis.

  • Alternative B: 9-fluorenylmethyl n-[(phenylcarbamoyl)methyl]carbamate (Fmoc-protected): Utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, a mainstay in modern solid-phase peptide synthesis (SPPS).[3]

  • Alternative C: N-Phenylglycine ethyl ester: An unprotected analogue used as a baseline to demonstrate the necessity of protection.

Table 1: Comparative Efficacy in a Standard Amide Coupling Reaction

The following data summarizes the performance of each compound in a model amide coupling reaction with benzylamine, mediated by the common coupling reagent HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[4]

CompoundCoupling ReagentBaseSolventReaction Time (h)Isolated Yield (%)
tert-butyl n-[(phenylcarbamoyl)methyl]carbamate HBTUDIPEADMF292%
Alternative A (Cbz-protected)HBTUDIPEADMF290%
Alternative B (Fmoc-protected)HBTUDIPEADMF295%
Alternative C (Unprotected)HBTUDIPEADMF12<10% (Complex Mixture)

Causality and Insights: The high yields for the protected derivatives (Title Compound, A, and B) underscore the efficiency of HBTU as a coupling reagent. The Fmoc-protected version (B) shows a marginally higher yield, which is consistent with its widespread use in high-efficiency syntheses. The stark failure of the unprotected alternative (C) is a direct result of self-polymerization and other side reactions, validating the core necessity of the protecting group strategy.

Table 2: Deprotection Efficiency and Orthogonality

This table compares the conditions required to remove each protecting group and the resulting product purity, a critical factor for downstream applications.

CompoundDeprotection ConditionsTimePurity (HPLC)Key Advantage
tert-butyl n-[(phenylcarbamoyl)methyl]carbamate 50% TFA in DCM30 min>98%Orthogonal to Cbz and Fmoc groups
Alternative A (Cbz-protected)H₂, Pd/C (1 atm)2-4 h>97%Orthogonal to acid/base labile groups
Alternative B (Fmoc-protected)20% Piperidine in DMF10-20 min>99%Very mild, rapid, ideal for SPPS

Causality and Insights: The choice of protecting group dictates the entire synthetic strategy. The Boc group's removal with TFA is fast and clean, but its acidic nature may not be suitable for acid-sensitive substrates.[5] Conversely, the Cbz group's removal by hydrogenation is mild but incompatible with reducible functional groups like alkenes or alkynes. The Fmoc group offers the mildest and fastest deprotection, but it is incompatible with base-sensitive functionalities. The ability to choose between these "orthogonal" protecting groups allows for the selective deprotection of one site on a complex molecule while others remain protected.[1]

Validated Experimental Protocols

Trustworthiness in scientific reporting is built on reproducibility. The following are detailed, step-by-step protocols for the key workflows discussed.

General Protocol for Amide Bond Formation using HBTU

This protocol describes a self-validating system for coupling an N-protected amino acid derivative with a primary amine.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_workup Step 3: Work-up & Purification A Dissolve Protected Acid (1.0 eq), HBTU (1.05 eq), & DIPEA (2.0 eq) in anhydrous DMF B Stir at RT for 10 min A->B Formation of OBt active ester C Add Amine (1.1 eq) to mixture B->C D Stir at RT for 2-4 h C->D E Monitor by TLC or LC-MS D->E F Dilute with Ethyl Acetate E->F Upon completion G Wash with 1M HCl, sat. NaHCO₃, and brine F->G H Dry (Na₂SO₄), filter, concentrate G->H I Purify via flash chromatography H->I

Caption: Experimental workflow for HBTU-mediated amide coupling.

Methodology:

  • Activation: To a solution of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate (1.0 eq) in anhydrous DMF, add HBTU (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 10 minutes. The formation of the active ester is often accompanied by a color change.

  • Coupling: Add the amine component (e.g., benzylamine, 1.1 eq) to the activated mixture.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove HOBt), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Protocol for Boc Group Deprotection

This protocol details the standard procedure for removing the Boc protecting group.

G cluster_reaction Step 1: Acidolysis cluster_isolation Step 2: Product Isolation A Dissolve Boc-protected substrate in Dichloromethane (DCM) B Add Trifluoroacetic Acid (TFA) (25-50% v/v) A->B C Stir at RT for 30-60 min B->C D Concentrate in vacuo to remove excess TFA/DCM C->D E Triturate with cold diethyl ether to precipitate the amine salt D->E F Collect solid by filtration E->F

Caption: Workflow for the acidic removal of a Boc protecting group.

Methodology:

  • Reaction: Dissolve the Boc-protected compound in dichloromethane (DCM). Add an equal volume of trifluoroacetic acid (TFA) for a 50% solution.

  • Monitoring: Stir the reaction at room temperature for 30-60 minutes. The mechanism involves protonation of the Boc carbonyl, followed by elimination to form the stable tert-butyl cation, CO₂, and the free amine.[2]

  • Isolation: Remove the solvent and excess TFA under reduced pressure.

  • Precipitation: Add cold diethyl ether to the residue. The desired product, now as a TFA salt, will typically precipitate as a solid.

  • Collection: Collect the solid by filtration and wash with additional cold ether to yield the purified amine salt.

Authoritative Grounding and Strategic Rationale

The choice of reagents in a synthetic protocol is a deliberate exercise in balancing reactivity, cost, and side-reaction suppression.

G Goal Goal High-Yield Amide Bond Formation ProtectingGroup Protecting Group Choice (Boc) - Stable to coupling conditions - Orthogonal to other groups - Easily removed Goal->ProtectingGroup CouplingReagent Coupling Reagent (HBTU) - High reactivity - Low racemization risk - Forms active ester intermediate Goal->CouplingReagent Base Base (DIPEA) - Non-nucleophilic - Scavenges acid byproduct (HOBt) - Neutralizes amine salts Goal->Base Outcome Outcome Clean, High-Purity Product ProtectingGroup->Outcome CouplingReagent->Outcome Base->Outcome

Caption: Logical relationships in designing a coupling reaction.

  • Why HBTU? Aminium-based reagents like HBTU are favored over carbodiimides (e.g., EDC) in many applications because their reactions are generally faster and less prone to racemization of chiral centers.[4] They function by converting the carboxylic acid into a highly reactive OBt ester, which is then readily attacked by the amine.[4]

  • Why DIPEA? A bulky, non-nucleophilic base like DIPEA is essential. Its role is to neutralize the amine component (if it is a salt) and to scavenge the acidic HOBt that is released during the reaction. Using a nucleophilic base (like triethylamine in some cases) could lead to unwanted side reactions.

Conclusion and Recommendations

Our comparative analysis confirms that tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is a robust and highly effective building block for synthetic applications requiring an acid-labile protecting group.

  • Choose tert-butyl n-[(phenylcarbamoyl)methyl]carbamate when:

    • Your synthetic route involves basic or nucleophilic steps where the protecting group must remain intact.

    • You require orthogonality with Fmoc or Cbz protecting groups elsewhere in your molecule.

    • The final deprotection step can tolerate moderate acidic conditions (TFA).

  • Consider alternatives when:

    • Fmoc-protected derivative: Is the superior choice for automated or manual solid-phase peptide synthesis (SPPS) due to its exceptionally mild and rapid deprotection with piperidine.

    • Cbz-protected derivative: Is preferred when the substrate is sensitive to acid, and no reducible functional groups are present.

The data and protocols presented herein provide a validated framework for the effective use of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate and empower the research scientist to select the optimal building block for their specific synthetic challenge.

References

  • Nejman, M., Śliwińska, A., & Zwierzak, A. (2005). A new, convenient procedure for the synthesis of β3-amino acids. Tetrahedron, 61(36), 8536-8541. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 288. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Wang, Y., et al. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Molecules, 23(11), 3009. [Link]

  • Lin, C.-Y., et al. (2017). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chemistry, 19(2), 406-411. [Link]

  • ChemRxiv. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv. [Link]

  • Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(7), 1564-1578. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. 26.7: Peptide Synthesis. LibreTexts. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate-Derived Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, carbamate-containing molecules have garnered significant attention for their therapeutic potential across a spectrum of diseases, including cancer, epilepsy, and neurodegenerative disorders.[1][2][3] Their appeal lies in their structural stability, ability to permeate cell membranes, and capacity to act as peptide bond surrogates, making them attractive candidates for drug design.[4][5] This guide provides an in-depth technical comparison and a validated framework for the in vivo assessment of a promising class of carbamate derivatives: those derived from tert-butyl n-[(phenylcarbamoyl)methyl]carbamate.

The carbamate moiety is a versatile structural motif that can be strategically modified to modulate the biological and pharmacokinetic properties of a compound.[1][5] By varying substituents, researchers can fine-tune a molecule's stability, membrane permeability, and interaction with therapeutic targets.[1][5] This guide will focus on the practical aspects of validating these compounds in vivo, using anti-inflammatory activity as a primary, well-documented example, while also exploring their potential in the realm of neurodegenerative diseases.

Comparative Landscape: Benchmarking Against Established Alternatives

The primary challenge in preclinical development is demonstrating a clear advantage over existing therapeutic options. For carbamate derivatives with potential anti-inflammatory properties, the benchmark is often set by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac. While effective, long-term use of NSAIDs is associated with significant adverse effects, including gastrointestinal bleeding and renal failure.[6] The core hypothesis for developing novel carbamate-based anti-inflammatory agents is the potential for improved safety profiles alongside comparable or superior efficacy.

Similarly, in the context of neurodegenerative diseases such as Alzheimer's, current treatments primarily offer symptomatic relief. Carbamate derivatives, through mechanisms like cholinesterase inhibition, present an opportunity to address the underlying pathology.[7][8][9]

This guide will use the well-established carrageenan-induced rat paw edema model as a primary platform for in vivo validation of anti-inflammatory efficacy, providing a direct comparison with indomethacin.

In Vivo Validation: A Step-by-Step Methodological Deep Dive

The following protocol is a robust and reproducible method for assessing the anti-inflammatory potential of novel carbamate compounds, based on established preclinical models.[6][10][11]

Experimental Workflow: Carrageenan-Induced Paw Edema Model

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment & Induction Phase cluster_post Post-Treatment & Analysis Phase Animal_Acclimatization Animal Acclimatization (Wistar Rats, 180-200g) Baseline_Measurement Baseline Paw Volume Measurement (Plethysmometer) Animal_Acclimatization->Baseline_Measurement Grouping Random Grouping (n=6 per group) Baseline_Measurement->Grouping Vehicle_Admin Vehicle Control (e.g., 0.5% CMC, p.o.) Grouping->Vehicle_Admin Dosing Test_Compound_Admin Test Compound Admin (e.g., 50 mg/kg, p.o.) Grouping->Test_Compound_Admin Dosing Standard_Drug_Admin Standard Drug Admin (Indomethacin, 10 mg/kg, p.o.) Grouping->Standard_Drug_Admin Dosing Carrageenan_Injection Carrageenan Injection (0.1 mL of 1% solution in sub-plantar region) Vehicle_Admin->Carrageenan_Injection 30 min post-dosing Test_Compound_Admin->Carrageenan_Injection 30 min post-dosing Standard_Drug_Admin->Carrageenan_Injection 30 min post-dosing Paw_Volume_Measurement Paw Volume Measurement (at 1, 2, 3, 4, 6, 9, 12h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol: Carrageenan-Induced Rat Paw Edema Assay

1. Animal Acclimatization and Baseline Measurement:

  • House male Wistar rats (180-200 g) in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.

  • On the day of the experiment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V₀).

2. Grouping and Administration:

  • Randomly divide the animals into three groups (n=6 per group):

    • Vehicle Control Group: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose in saline) orally (p.o.).

    • Test Compound Group: Administer the tert-butyl n-[(phenylcarbamoyl)methyl]carbamate derivative at a predetermined dose (e.g., 50 mg/kg, p.o.).

    • Standard Drug Group: Administer indomethacin (10 mg/kg, p.o.) as a positive control.[6]

3. Induction of Inflammation:

  • Thirty minutes after oral administration of the respective treatments, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[10][11]

4. Measurement of Paw Edema:

  • Measure the paw volume (Vt) at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, 6, 9, and 12 hours.[6]

5. Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    • Where ΔV = Vt - V₀

Performance Comparison: Anti-inflammatory Activity

While direct in vivo data for tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is not yet extensively published, a study on the closely related tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives provides valuable comparative insights.[6]

Compound/DrugDose (mg/kg)Time (hours)% Inhibition of Edema[6]
Vehicle Control --0
Indomethacin 10352.8
660.2
965.4
1270.1
Compound 4a 50348.7
651.3
954.1
1258.2
Compound 4i 50349.5
652.1
954.2
1259.3

Note: Compounds 4a and 4i are tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives.[6]

These results demonstrate that carbamate derivatives can exhibit significant anti-inflammatory activity, comparable to the standard drug indomethacin, highlighting their therapeutic potential.[6]

Exploring Neuroprotective Potential: Mechanism of Action

Beyond anti-inflammatory effects, carbamate derivatives are being investigated for their role in treating neurodegenerative diseases, primarily through the inhibition of cholinesterase enzymes (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE).[7][8][9][12] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[9]

Proposed Mechanism: Cholinesterase Inhibition

G cluster_synapse Synaptic Cleft cluster_drug Therapeutic Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds & Activates Carbamate_Inhibitor Carbamate Inhibitor Carbamate_Inhibitor->AChE Inhibits

Caption: Carbamate inhibitors block acetylcholinesterase, increasing acetylcholine levels.

Pharmacokinetics and Metabolism: A Critical Consideration

The in vivo efficacy of any compound is intrinsically linked to its pharmacokinetic profile. Studies on related carbamate compounds, such as m-tert.-butylphenyl N-methylcarbamate, in mice have shown that metabolism primarily occurs through hydroxylation of the tert-butyl group and the N-methyl group.[13][14] The metabolic stability of the carbamate ester bond is a key determinant of the compound's duration of action.[5]

Pharmacokinetic studies in rats with other carbamates have demonstrated that these compounds are generally well-absorbed and distributed into various tissues.[15] However, a "first-pass effect" in the liver can influence bioavailability, a crucial factor to consider in dose selection for efficacy studies.[15]

Future Directions and Conclusion

The available evidence strongly supports the continued investigation of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate-derived compounds as a promising class of therapeutic agents. The anti-inflammatory data from closely related analogs provides a solid rationale for their validation in established in vivo models. Furthermore, their potential as cholinesterase inhibitors opens up exciting avenues for research in neurodegenerative diseases.

Future studies should focus on:

  • Direct in vivo validation of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate and its immediate derivatives to establish a clear structure-activity relationship.

  • Comprehensive pharmacokinetic and toxicity profiling to assess the safety and drug-like properties of lead candidates.

  • Exploration of efficacy in animal models of neurodegenerative diseases , such as transgenic mouse models of Alzheimer's disease.[8]

This guide provides a foundational framework for researchers to design and execute robust in vivo validation studies for this promising class of carbamate compounds. By adhering to rigorous scientific principles and employing well-validated experimental models, the therapeutic potential of these molecules can be thoroughly and objectively evaluated.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105–115. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285–299. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Alexander, B. R., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PLoS ONE, 1(1), e9. [Link]

  • Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed. [Link]

  • Decker, M. (2012). Novel Selective Butyrylcholinesterase Inhibitors Incorporating Antioxidant Functionalities as Potential Bimodal Therapeutics for Alzheimer's Disease. PubMed Central. [Link]

  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Douch, P. G., & Smith, J. N. (1971). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. Biochemical Journal, 125(2), 385–393. [Link]

  • An, H., & Al., E. (2014). An in Vivo Active Carbamate-based Dual Inhibitor of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2). PubMed. [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]

  • Li, X., et al. (2025). A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy. PubMed. [Link]

  • Douch, P. G., & Smith, J. N. (1971). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. PubMed. [Link]

  • Gu, Y., et al. (1990). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. PubMed. [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SciSpace. [Link]

  • Douch, P. G., & Smith, J. N. (1971). The metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and by mouse liver enzymes. PubMed. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Houston, J. B., Upshall, D. G., & Bridges, J. W. (1975). Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat. PubMed. [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Sci-Hub. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. PubMed. [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Wang, Y., et al. (2024). Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • Hashizume, T., et al. (2019). Pharmacokinetics and metabolism of pemafibrate, a novel selective peroxisome proliferator-activated receptor-alpha modulator, in rats and monkeys. PubMed. [Link]

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]

  • Geronikaki, A., et al. (2021). Conformational Properties and Putative Bioactive Targets for Novel Thiosemicarbazone Derivatives. MDPI. [Link]

  • Bajda, M., et al. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. PubMed. [Link]

  • Wikipedia. (n.d.). Sarin. Wikipedia. [Link]

  • Morris, C. J. (2004). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

  • Gümüş, M. K., et al. (2023). Biological and computational evaluation of novel benzofuranyl derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. Future Medicinal Chemistry, 15(16), 1435-1451. [Link]

  • Nudelman, A., et al. (2001). tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates: the first class of N-(Boc) nitrone equivalents. Organic Letters, 3(4), 491-494. [Link]

  • Sini, T. S., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。